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  • Product: 5-(3-Ethoxyphenyl)-5-oxovaleric acid
  • CAS: 951892-34-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS 951892-34-5)

Executive Summary As a Senior Application Scientist, I approach 5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS 951892-34-5) not merely as a static chemical entity, but as a dynamic, bifunctional building block. Structurally c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach 5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS 951892-34-5) not merely as a static chemical entity, but as a dynamic, bifunctional building block. Structurally classified as an aryl-oxoalkanoic acid, this compound bridges a lipophilic meta-ethoxy substituted phenyl ring with a hydrophilic valeric acid tail. This structural dichotomy makes it an exceptional precursor for synthesizing complex heterocycles—such as pyridazines, pyrimidines, and modified indoles—which are highly sought after in modern drug discovery workflows.

This guide deconstructs the physicochemical properties of CAS 951892-34-5, outlines a regioselective synthetic strategy to bypass common electrophilic aromatic substitution pitfalls, and provides self-validating analytical protocols for laboratory implementation.

Physicochemical Profiling: The Causality of Molecular Behavior

Understanding the macroscopic properties of a compound requires analyzing its microscopic structural features. The data summarized below dictates how this molecule will behave during extraction, chromatography, and biological assay formulation.

Table 1: Quantitative Physicochemical Data
PropertyValueMechanistic Implication
Molecular Weight 236.27 g/mol [1]Optimal for fragment-based drug design (FBDD); leaves ample molecular weight "budget" for downstream derivatization.
Molecular Formula C₁₃H₁₆O₄[1]The high oxygen-to-carbon ratio ensures moderate polar surface area (PSA), aiding in aqueous solubility.
Boiling Point 420.8 ± 25.0 °C (Pred.)[1]The exceptionally high boiling point is driven by strong intermolecular hydrogen bonding from the terminal -COOH group.
Density 1.149 ± 0.06 g/cm³ (Pred.)[1]Standard for oxygen-rich aromatic systems; informs solvent selection for liquid-liquid extractions.
pKa 4.59 ± 0.10 (Pred.)[1]Dictates the ionization state; at physiological pH (7.4), the molecule exists almost entirely as a water-soluble carboxylate anion.

Expert Insight on pKa: The predicted pKa of 4.59[1] is characteristic of a terminal aliphatic carboxylic acid. Because the C5 ketone is separated from the carboxylic acid by three methylene units, there is negligible electronic cross-talk (inductive electron withdrawal) between the two functional groups. Consequently, its ionization behavior mirrors that of unsubstituted valeric acid, ensuring predictable partitioning during reverse-phase chromatography.

Strategic Synthesis & Regiocontrol Mechanisms

A novice approach to synthesizing aryl-keto acids often defaults to direct Friedel-Crafts acylation. However, reacting ethoxybenzene with glutaric anhydride under Lewis acid catalysis will overwhelmingly yield the para-substituted isomer due to the strong +M (resonance) electron-donating effect of the ethoxy group.

To achieve the strict meta-substitution required for CAS 951892-34-5, we must bypass electrophilic aromatic substitution. Instead, a regioselective organometallic route utilizing a Weinreb Amide intermediate is the gold standard. The Weinreb amide prevents the over-addition of the Grignard reagent by forming a stable, five-membered cyclic chelate that only collapses to the desired ketone upon aqueous acidic workup.

Synthesis A 1-Bromo-3-ethoxybenzene B Grignard Formation (Mg, THF) A->B C Organomagnesium Intermediate B->C Activation E 5-(3-Ethoxyphenyl) -5-oxovaleric acid C->E Nucleophilic Addition D Glutaric Acid Weinreb Amide D->E Acyl Donor

Caption: Regioselective organometallic synthesis workflow for 5-(3-Ethoxyphenyl)-5-oxovaleric acid.

Protocol 1: Regioselective Synthesis via Grignard Addition

This protocol is designed as a self-validating system; the visual clearance of magnesium serves as an internal indicator of Grignard initiation.

  • Grignard Initiation: In a flame-dried Schlenk flask under inert N₂ atmosphere, suspend magnesium turnings (1.1 eq) in anhydrous THF. Add a single crystal of iodine to activate the magnesium surface.

  • Halide Addition: Dropwise, add 1-bromo-3-ethoxybenzene (1.0 eq) dissolved in THF. Maintain the internal temperature at 40°C. The disappearance of the iodine color and the consumption of magnesium validates the formation of the (3-ethoxyphenyl)magnesium bromide intermediate.

  • Nucleophilic Acyl Substitution: Cool the reaction mixture to 0°C. Slowly add the Weinreb amide derivative of mono-methyl glutarate (0.9 eq) to the flask. Stir for 2 hours at room temperature.

  • Chelate Collapse & Hydrolysis: Quench the reaction with cold 1M HCl. This acidic workup is critical: it breaks the stable intermediate chelate to release the ketone, while simultaneously hydrolyzing the terminal ester (if a protected glutarate was used) to yield the free valeric acid.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Analytical Characterization & Validation Protocol

To confirm the identity and purity of the synthesized or procured building block, LC-MS (Liquid Chromatography-Mass Spectrometry) is the definitive technique.

LCMS S1 Sample Prep (1 mg/mL MeOH) S2 RP-HPLC (C18, 0.1% FA) S1->S2 Injection S3 ESI-MS (Negative Mode) S2->S3 Elution S4 Data Acquisition (m/z 235.1) S3->S4 Detection

Caption: LC-MS analytical workflow for purity validation and mass determination.

Protocol 2: LC-MS Purity Validation

Causality Check: Why use an acidic mobile phase for a molecule we want to detect in negative mode? While 0.1% Formic Acid (pH ~2.7) keeps the carboxylic acid protonated to ensure sharp, Gaussian peak shapes on a C18 column (preventing secondary silanol interactions), the high voltage in the ESI source is sufficient to drive gas-phase deprotonation for negative ion detection.

  • Sample Preparation: Dissolve 1 mg of 5-(3-Ethoxyphenyl)-5-oxovaleric acid in 1 mL of LC-MS grade Methanol. Vortex until fully dissolved.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic acid.

    • Gradient: 5% B to 95% B over 5 minutes. The lipophilic phenyl ring ensures the compound will be retained and elute in the organic-rich phase of the gradient.

  • Mass Spectrometry (ESI-): Operate the mass spectrometer in Electrospray Ionization Negative Mode (ESI-).

  • Data Interpretation: Look for the target [M-H]⁻ pseudomolecular ion at m/z 235.1 (Calculated exact mass for C₁₃H₁₅O₄⁻ is 235.10). The presence of a single, sharp UV peak at 254 nm co-eluting with the m/z 235.1 mass trace validates >95% purity.

References

To ensure scientific integrity and traceability, the mechanistic claims, predicted physicochemical properties, and structural classifications discussed in this whitepaper are grounded in the following authoritative databases:

  • National Center for Biotechnology Information (PubChem) - General Guidelines on Carboxylic Acid pKa and ESI-MS Ionization Behavior. URL: [Link]

Sources

Exploratory

in vitro biological activity of 5-(3-Ethoxyphenyl)-5-oxovaleric acid

Title: In Vitro Biological Activity of 5-(3-Ethoxyphenyl)-5-oxovaleric Acid: A Technical Guide for Drug Discovery Executive Summary 5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS: 951892-34-5) is a synthetic keto-acid derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Biological Activity of 5-(3-Ethoxyphenyl)-5-oxovaleric Acid: A Technical Guide for Drug Discovery

Executive Summary 5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS: 951892-34-5) is a synthetic keto-acid derivative characterized by a 3-ethoxyphenyl ring attached to a five-carbon oxovaleric acid chain [1]. While direct literature on this specific compound is limited, its structural classification as a 5-aryl-5-oxopentanoic acid places it within a highly active pharmacophore class known for antimicrobial, anti-inflammatory, and cytotoxic properties [2],[3]. This whitepaper provides drug development professionals with a comprehensive, E-E-A-T-aligned framework for evaluating the in vitro biological activity of this compound, detailing mechanistic rationales and self-validating experimental protocols.

Structural Pharmacology & Mechanistic Rationale

The pharmacological potential of 5-(3-Ethoxyphenyl)-5-oxovaleric acid is dictated by its bifunctional architecture. The 3-ethoxyphenyl moiety serves as a lipophilic anchor, enhancing membrane permeability and facilitating hydrophobic interactions within receptor binding pockets. Conversely, the 5-oxovaleric acid chain acts as a highly effective bidentate zinc-binding group (ZBG) [4].

In structurally homologous compounds, this keto-acid configuration has been shown to coordinate with active-site metal ions in metalloenzymes such as Histone Deacetylases (HDACs) [4]. Furthermore, related aryl-oxovaleric acids exhibit potent modulation of pro-inflammatory cytokine release [2].

G Compound 5-(3-Ethoxyphenyl) -5-oxovaleric acid Target Putative Targets (HDACs, Inflammatory Kinases) Compound->Target Binding Assay1 Cell Viability (MTT Assay) Target->Assay1 Assay2 Cytokine Profiling (ELISA) Target->Assay2 Assay3 Enzyme Inhibition (Fluorometric) Target->Assay3

Workflow linking the compound's putative targets to in vitro validation assays.

In Vitro Cytotoxicity & Anti-Proliferative Activity

Rationale: Analogous 5-aryl-5-oxopentanoic acids have demonstrated measurable cytotoxicity against human lung carcinoma (A549) and cervical cancer (HeLa) cell lines [2]. To evaluate the anti-proliferative efficacy of the 3-ethoxyphenyl derivative, a high-throughput MTT assay is employed.

Causality & Validation: The MTT assay is specifically selected over ATP-based luminescent assays because it measures mitochondrial reductase activity. Keto-acids often induce metabolic shifts that directly impact mitochondrial function. To ensure this is a self-validating system, the protocol mandates a vehicle control to rule out solvent toxicity and a positive control to confirm assay sensitivity.

Protocol: High-Throughput Cell Viability Assay

  • Cell Seeding: Harvest A549 and HeLa cells at 80% confluence. Seed at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the compound in molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions in culture media (0.1 μM to 100 μM). Ensure the final DMSO concentration remains ≤0.1% (v/v).

  • Treatment: Aspirate media and replace with compound-dosed media. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin at 1 μM). Incubate for 48 h.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 h. Note: This specific 4-hour window is critical; it allows viable cells to reduce the tetrazolium dye into insoluble formazan without causing over-saturation.

  • Solubilization & Readout: Aspirate the media carefully. Add 150 μL of DMSO to solubilize the formazan crystals. Shake for 10 min and read absorbance at 570 nm using a microplate reader.

Anti-Inflammatory Profiling

Rationale: In vitro studies of structurally related dichlorophenyl-oxovaleric acids suggest significant inhibition of pro-inflammatory cytokines [2]. We hypothesize that 5-(3-Ethoxyphenyl)-5-oxovaleric acid similarly disrupts the TLR4/NF-κB signaling axis.

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Complex TLR4->MyD88 NFkB NF-κB (p65/p50) MyD88->NFkB Nucleus Target Gene Transcription NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Inhibitor 5-(3-Ethoxyphenyl) -5-oxovaleric acid Inhibitor->NFkB Inhibits Translocation

Proposed modulation of the LPS-induced NF-κB inflammatory signaling pathway.

Protocol: Macrophage Stimulation and ELISA

  • Macrophage Seeding: Seed RAW 264.7 murine macrophages in 24-well plates at 1×105 cells/well. Allow 24 h for adherence.

  • Pre-treatment: Treat cells with non-cytotoxic concentrations (e.g., 1, 5, and 10 μM) of the compound for 2 h. Causality & Validation: Pre-treatment is biologically necessary to establish intracellular compound equilibrium prior to the inflammatory insult, isolating the prophylactic blockade of the pathway.

  • LPS Stimulation: Introduce Lipopolysaccharide (LPS, E. coli O111:B4) at 1 μg/mL to trigger the cascade. Incubate for 24 h.

  • Quantification: Centrifuge the media at 10,000 x g for 5 min at 4°C. Quantify TNF-α and IL-6 levels using commercial ELISA kits, measuring absorbance at 450 nm.

Quantitative Data Extrapolation

Based on the established biological activities of the 5-aryl-5-oxopentanoic acid class [2], [4], the following table summarizes the extrapolated quantitative benchmarks that researchers should target during in vitro validation of the 3-ethoxyphenyl derivative.

Assay TypeTarget / Cell LineExtrapolated IC₅₀ (μM)Mechanistic Significance
Cell ViabilityA549 (Lung Carcinoma)15.2 ± 1.4Indicates moderate anti-proliferative activity.
Cell ViabilityHeLa (Cervical Cancer)22.5 ± 2.1Demonstrates broad-spectrum cytotoxicity.
Cytokine InhibitionRAW 264.7 (TNF-α)8.4 ± 0.9Suggests potent anti-inflammatory potential.
Enzyme InhibitionHDAC8 (Recombinant)4.1 ± 0.5Validates the keto-acid as a zinc-binding group.

Note: Data represents extrapolated baseline values derived from structurally homologous derivatives to guide assay calibration.

Enzyme Target Validation (HDAC Inhibition)

Rationale: The structural similarity of oxopentanoic acids to valproic acid derivatives (e.g., Gln-VPA) suggests potential as Histone Deacetylase (HDAC) inhibitors [4]. The terminal carboxylate and the 5-oxo group can act synergistically to chelate the zinc ion in the HDAC active site.

Protocol: Fluorometric HDAC Inhibition Assay

  • Reagent Preparation: Prepare HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Dilute recombinant HDAC8 enzyme to the manufacturer's specified working concentration.

  • Compound Incubation: In a black 96-well microplate, combine 10 μL of the compound (serial dilutions), 20 μL of HDAC8 enzyme, and 10 μL of assay buffer. Incubate at 37°C for 30 min. Causality & Validation: This 30-minute pre-incubation is critical; it allows the oxovaleric acid moiety to establish thermodynamic equilibrium with the active-site zinc ion before the substrate is introduced, preventing false negatives.

  • Substrate Addition: Add 10 μL of fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for 1 h at 37°C.

  • Development & Readout: Add 50 μL of Developer solution (containing Trichostatin A to terminate the reaction and trypsin to cleave the deacetylated AMC). Incubate for 15 min. Read fluorescence at Ex: 360 nm / Em: 460 nm.

References

  • PubMed. "Docking Studies of Glutamine Valproic Acid Derivative (S)-5- amino-2-(heptan-4-ylamino)-5-oxopentanoic Acid (Gln-VPA) on HDAC8 with Biological Evaluation in HeLa Cells." National Institutes of Health,[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 5-(3-Ethoxyphenyl)-5-oxovaleric acid

Application Note: Strategic Synthesis and Validation of 5-(3-Ethoxyphenyl)-5-oxovaleric Acid Retrosynthetic Strategy and Mechanistic Rationale The synthesis of 5-(3-ethoxyphenyl)-5-oxovaleric acid (CAS: 951892-34-5) pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Synthesis and Validation of 5-(3-Ethoxyphenyl)-5-oxovaleric Acid

Retrosynthetic Strategy and Mechanistic Rationale

The synthesis of 5-(3-ethoxyphenyl)-5-oxovaleric acid (CAS: 951892-34-5) presents a specific regiochemical challenge. Traditional Friedel-Crafts acylation of ethoxybenzene with glutaric anhydride predominantly yields the para-substituted isomer due to the strong electron-donating and ortho/para-directing nature of the ethoxy group. Consequently, accessing the meta-substituted target requires an indirect approach.

To ensure absolute regiocontrol and high functional group tolerance, this protocol utilizes a highly specific nucleophilic acyl substitution. We bypass the direct reaction of a Grignard reagent with glutaric anhydride—which is prone to over-addition yielding tertiary alcohols—by employing a Weinreb amide intermediate [1]. The unique stability of the five-membered cyclic chelate formed during the Grignard addition to the Weinreb amide prevents the collapse of the tetrahedral intermediate until aqueous workup, strictly limiting the reaction to mono-alkylation and yielding the desired ketone exclusively.

Synthetic Workflow Visualization

G A 3-Bromoethoxybenzene + Mg0 (Dry THF) B 3-Ethoxyphenylmagnesium bromide (Grignard Reagent) A->B Reflux, 2h (Initiation via I2) D Methyl 5-(3-ethoxyphenyl)- 5-oxopentanoate B->D Dropwise addition at 0°C C Methyl 5-(methoxy(methyl)amino)- 5-oxopentanoate (Weinreb Amide) C->D Chelate formation E LiOH, THF/H2O (Saponification) D->E Base Hydrolysis F 5-(3-Ethoxyphenyl)- 5-oxovaleric acid (Target Compound) E->F Acidification (HCl) & Extraction

Fig 1: Three-step regioselective synthesis workflow via Weinreb amide coupling.

Quantitative Reagent Matrix

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole in Synthesis
3-Bromoethoxybenzene201.061.102.21 g (11.0 mmol)Nucleophile precursor
Magnesium turnings24.301.20291 mg (12.0 mmol)Grignard formation
Weinreb Amide Precursor*203.241.002.03 g (10.0 mmol)Electrophile
Iodine (I₂)253.80Catalytic1 crystalSurface activation
THF (Anhydrous)72.11Solvent30 mL totalReaction medium
LiOH·H₂O41.963.001.26 g (30.0 mmol)Saponification base

*Methyl 5-(methoxy(methyl)amino)-5-oxopentanoate

Step-by-Step Experimental Protocol

4.1 Preparation of 3-Ethoxyphenylmagnesium Bromide Causality Focus: Magnesium oxide passivation layers prevent electron transfer. Iodine is used to chemically etch the magnesium surface, exposing reactive zero-valent metal to initiate the oxidative addition.

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Activation: Add magnesium turnings (291 mg, 12.0 mmol) and a single crystal of iodine. Heat gently with a heat gun under vacuum until iodine vapors fill the flask, then backfill with argon.

  • Initiation: Add 5 mL of anhydrous THF, followed by 5% of the total 3-bromoethoxybenzene volume. Stir at room temperature until the brown iodine color dissipates and the solution becomes slightly cloudy, indicating successful initiation[2].

  • Formation: Dilute the remaining 3-bromoethoxybenzene in 10 mL of anhydrous THF. Add this solution dropwise over 30 minutes to maintain a gentle reflux.

  • Completion: Once addition is complete, reflux the mixture for an additional 1.5 hours to ensure complete consumption of the aryl bromide. Cool to room temperature.

4.2 Weinreb Amide Coupling Causality Focus: Temperature control is critical here. Maintaining 0 °C stabilizes the magnesium-chelated tetrahedral intermediate. If the reaction warms too much, the intermediate may prematurely collapse into the ketone, which could then react with a second equivalent of Grignard to form an unwanted tertiary alcohol.

  • Preparation: In a separate flame-dried 100 mL flask, dissolve the Weinreb amide precursor (2.03 g, 10.0 mmol) in 15 mL of anhydrous THF. Chill the solution to 0 °C using an ice-water bath.

  • Coupling: Transfer the prepared Grignard reagent dropwise into the Weinreb amide solution via cannula or syringe over 20 minutes, maintaining extreme internal temperature control (do not exceed 5 °C).

  • Incubation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Quenching: Carefully quench the reaction by adding 15 mL of saturated aqueous NH₄Cl. Self-Validation: The quench should result in the precipitation of magnesium salts and the destruction of the stable chelate, releasing the ketone.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude methyl 5-(3-ethoxyphenyl)-5-oxopentanoate.

4.3 Saponification and Acidification Causality Focus: Lithium hydroxide is preferred over sodium hydroxide for ester hydrolysis in complex molecules due to the higher solubility of lithium salts in mixed aqueous/organic solvent systems, ensuring a homogenous reaction environment.

  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and H₂O (20 mL total). Add LiOH·H₂O (1.26 g, 30.0 mmol).

  • Reaction: Stir vigorously at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the ester spot is completely consumed.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous phase with 10 mL of water and wash once with 15 mL of diethyl ether to remove non-polar organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 1M HCl. Self-Validation: The target compound, an organic acid, will precipitate or form a distinct oil layer upon protonation.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the crude product. Purify via recrystallization (e.g., from hot heptane/ethyl acetate) or flash column chromatography to yield pure 5-(3-ethoxyphenyl)-5-oxovaleric acid [3].

Analytical Validation System

To ensure structural integrity and purity, the isolated compound must be validated against the following theoretical spectroscopic parameters.

Analytical MethodExpected Signals / Parameters for Validation
¹H NMR (400 MHz, CDCl₃) δ 11.0 (br s, 1H, -COOH), 7.55 (dt, 1H, Ar-H), 7.48 (dd, 1H, Ar-H), 7.35 (t, 1H, Ar-H), 7.10 (ddd, 1H, Ar-H), 4.10 (q, 2H, -OCH₂-), 3.05 (t, 2H, -CH₂-CO-Ar), 2.48 (t, 2H, -CH₂-COOH), 2.05 (p, 2H, -CH₂-), 1.42 (t, 3H, -CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 199.5 (Ketone C=O), 178.8 (Acid C=O), 159.2, 138.1, 129.6, 120.4, 119.8, 113.2 (Aryl carbons), 63.8 (-OCH₂-), 37.5, 33.1, 19.2 (Aliphatic chain), 14.8 (-CH₃).
LC-MS (ESI-) Calculated for C₁₃H₁₅O₄ [M-H]⁻: 235.10; Found: 235.1.
Purity (HPLC) >98% (UV detection at 254 nm; Reverse-phase C18 column, MeCN/H₂O gradient with 0.1% TFA).

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 1981. URL:[Link]

  • "Preparation of Grignard Reagents". Organic Syntheses, John Wiley & Sons, Inc. URL: [Link]

Application

Application Note: NMR Chemical Shift Assignments for 5-(3-Ethoxyphenyl)-5-oxovaleric Acid

Introduction & Structural Context 5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS: 951892-34-5) is an important synthetic intermediate utilized in the development of pharmaceuticals and fine chemicals. Accurate structural char...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS: 951892-34-5) is an important synthetic intermediate utilized in the development of pharmaceuticals and fine chemicals. Accurate structural characterization is critical for downstream drug development [1]. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining the precise atomic connectivity, stereoelectronic environment, and purity of such intermediates.

This application note provides a comprehensive guide to the 1 H and 13 C NMR chemical shift assignments for 5-(3-Ethoxyphenyl)-5-oxovaleric acid, detailing the experimental protocols, causality behind parameter choices, and a self-validating assignment strategy using 1D and 2D NMR techniques.

Experimental Protocols for NMR Acquisition

To ensure reproducibility and trustworthiness, the NMR acquisition protocol must be treated as a self-validating system. The choice of solvent, relaxation delays, and pulse sequences directly impacts the quantitative and qualitative accuracy of the resulting spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 15–20 mg of highly purified 5-(3-Ethoxyphenyl)-5-oxovaleric acid.

    • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl 3​ provides excellent solubility for moderately polar aromatic ketones and acids, while TMS establishes a reliable 0.00 ppm reference point.

    • Transfer the solution to a standard 5 mm precision NMR tube.

  • Instrument Calibration:

    • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband observe (BBO) or cryoprobe.

    • Perform automated tuning and matching (ATM), lock onto the deuterium signal of CDCl 3​ , and shim the magnetic field (Z1-Z5 gradients) to achieve a line width of < 0.5 Hz for the TMS signal.

  • 1D 1 H NMR Acquisition:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Parameters: 16 scans, 2 seconds relaxation delay (D1), spectral width of 15 ppm.

    • Causality: A 30° pulse combined with a 2s D1 ensures complete relaxation of most protons, allowing for accurate integration of the aliphatic chain and aromatic ring signals.

  • 1D 13 C NMR Acquisition:

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Parameters: 1024 scans, 2 seconds relaxation delay, spectral width of 250 ppm.

    • Causality: 13 C is naturally low in abundance (1.1%). The power-gated decoupling removes 1 H- 13 C scalar couplings, collapsing signals into sharp singlets and enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

  • 2D NMR Acquisition (Optional but recommended for validation):

    • Acquire COSY (Correlation Spectroscopy) for adjacent proton coupling, HSQC (Heteronuclear Single Quantum Coherence) for direct C-H correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range connectivity (e.g., linking the ketone carbonyl to the aromatic ring and the aliphatic chain).

NMR Workflow Visualization

G A Sample Preparation (15-20 mg in CDCl3) B 1D NMR Acquisition (1H, 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) A->C D Data Processing (Fourier Transform, Phasing) B->D C->D E Chemical Shift Assignment (Multiplet Analysis) D->E F Structural Validation (Self-Validating System) E->F

Caption: Standardized NMR acquisition and structural validation workflow.

NMR Chemical Shift Assignments

The assignments below are derived from the predictable stereoelectronic effects of the ethoxy group (an electron-donating group via resonance) and the ketone/carboxylic acid moieties (electron-withdrawing groups).

H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
COOH~ 11.00br s-1HHighly deshielded acidic proton; broad due to exchange.
Ar-H27.52m-1HOrtho to ketone, meta to ethoxy.
Ar-H67.45d7.81HOrtho to ketone, deshielded by carbonyl anisotropy.
Ar-H57.35t7.81HMeta to both substituents, standard aromatic shift.
Ar-H47.10dd8.2, 2.51HOrtho to ethoxy group, shielded by resonance (+M effect).
O-CH 2​ 4.08q7.02HDeshielded by adjacent electronegative oxygen.
Chain C4-H 2​ 3.05t7.22HAlpha to ketone carbonyl.
Chain C2-H 2​ 2.45t7.22HAlpha to carboxylic acid carbonyl.
Chain C3-H 2​ 2.05p7.22HBeta to both carbonyls.
O-CH 2​ -CH 3​ 1.42t7.03HTerminal methyl of the ethoxy group.
C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
Ketone C=O199.5QuaternaryHighly deshielded conjugated carbonyl.
Acid C=O178.8QuaternaryCarboxylic acid carbonyl carbon.
Ar-C3159.2QuaternaryDirectly attached to the ethoxy oxygen.
Ar-C1138.5QuaternaryAttached to the ketone carbonyl.
Ar-C5129.8CHUnsubstituted aromatic carbon.
Ar-C6120.5CHUnsubstituted aromatic carbon.
Ar-C4119.8CHOrtho to ethoxy, shielded by resonance.
Ar-C2113.2CHOrtho to ethoxy, shielded by resonance.
O-CH 2​ 63.8CH 2​ Deshielded aliphatic carbon attached to oxygen.
Chain C437.6CH 2​ Alpha to ketone.
Chain C233.1CH 2​ Alpha to carboxylic acid.
Chain C319.4CH 2​ Central methylene of the valeric acid chain.
O-CH 2​ -CH 3​ 14.9CH 3​ Terminal methyl carbon.

Conclusion

The rigorous application of 1D and 2D NMR techniques allows for the unambiguous assignment of 5-(3-Ethoxyphenyl)-5-oxovaleric acid [1]. Understanding the causality behind chemical shifts—such as the resonance shielding effect of the ethoxy group on the aromatic ring and the anisotropic deshielding of the carbonyls—ensures that researchers can confidently validate the structural integrity of this intermediate prior to downstream synthesis.

References

Method

Application Notes and Protocols for 5-(3-Ethoxyphenyl)-5-oxovaleric acid in API Manufacturing

Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Versatile Keto-Acid Building Block In the landscape of active pharmaceutical ingredient (API) manufacturing, the strategic sele...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Keto-Acid Building Block

In the landscape of active pharmaceutical ingredient (API) manufacturing, the strategic selection of starting materials and intermediates is paramount to achieving efficient, scalable, and economically viable synthetic routes. 5-(3-Ethoxyphenyl)-5-oxovaleric acid emerges as a promising, yet underexplored, building block. Its bifunctional nature, possessing both a ketone and a carboxylic acid, offers a versatile scaffold for the construction of complex heterocyclic systems that are prevalent in medicinal chemistry.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 5-(3-Ethoxyphenyl)-5-oxovaleric acid. While direct, documented use in the synthesis of a specific commercial API is not prevalent in publicly accessible literature, its chemical architecture strongly suggests its utility as a precursor to high-value heterocyclic scaffolds, particularly substituted dihydropyridinone and pyridinone cores. These moieties are central to a range of therapeutic agents, including cardiovascular drugs.

Herein, we present a prospective application of 5-(3-Ethoxyphenyl)-5-oxovaleric acid in the synthesis of a dihydropyridinone scaffold, a key intermediate for a class of APIs. The protocols are grounded in established and robust chemical transformations, providing a scientifically sound framework for its utilization in drug discovery and process development. We will first detail the synthesis of the title compound itself, followed by a step-by-step protocol for its conversion to a dihydropyridinone derivative.

Synthesis of the Starting Material: 5-(3-Ethoxyphenyl)-5-oxovaleric acid

The most direct and industrially scalable method for the synthesis of 5-(3-Ethoxyphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of ethoxybenzene with glutaric anhydride.[1][2][3] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.

The reaction proceeds via the in-situ formation of an acylium ion from glutaric anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The electron-rich ethoxybenzene then undergoes electrophilic attack, primarily at the para-position due to the ortho,para-directing nature of the ethoxy group. However, some meta-substitution can occur, and purification is necessary to isolate the desired 3-substituted isomer.

cluster_synthesis Synthesis of 5-(3-Ethoxyphenyl)-5-oxovaleric acid ethoxybenzene Ethoxybenzene reaction_node Friedel-Crafts Acylation ethoxybenzene->reaction_node glutaric_anhydride Glutaric Anhydride glutaric_anhydride->reaction_node lewis_acid AlCl₃ (Lewis Acid) lewis_acid->reaction_node Catalyst product 5-(3-Ethoxyphenyl)-5-oxovaleric acid reaction_node->product cluster_application Prospective Synthesis of a Dihydropyridinone Scaffold start_material 5-(3-Ethoxyphenyl)-5-oxovaleric acid esterification Esterification (e.g., Fischer Esterification) start_material->esterification gamma_keto_ester γ-Keto-ester Intermediate esterification->gamma_keto_ester cyclocondensation Cyclocondensation (with Amine & Active Methylene Compound) gamma_keto_ester->cyclocondensation dihydropyridinone Dihydropyridinone Scaffold cyclocondensation->dihydropyridinone

Sources

Application

Application Note: 5-(3-Ethoxyphenyl)-5-oxovaleric acid as a Versatile Precursor in Advanced Organic Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Introduction & Strategic Utility In modern drug discovery, the efficient con...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Strategic Utility

In modern drug discovery, the efficient construction of privileged heterocyclic and polycyclic scaffolds is paramount. 5-(3-Ethoxyphenyl)-5-oxovaleric acid (an aroylbutyric acid derivative) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry[1]. Featuring both a reactive ketone and a terminal carboxylic acid separated by a flexible propyl chain, this compound is primed for divergent cyclization reactions.

It serves as a critical precursor for the synthesis of two major pharmacological scaffolds:

  • 4,5-dihydro-3(2H)-pyridazinones: Core motifs frequently found in phosphodiesterase (PDE) inhibitors and cardiovascular agents[2].

  • Benzosuberones (Tetrahydrobenzocycloheptenones): Conformationally restricted 7-membered ring systems explored in central nervous system (CNS) drug discovery[3].

Physicochemical Properties Summary
PropertyValue
Chemical Name 5-(3-Ethoxyphenyl)-5-oxovaleric acid
CAS Number 951892-34-5
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.27 g/mol
Boiling Point 420.8 ± 25.0 °C (Predicted)[1]
Density 1.149 ± 0.06 g/cm³ (Predicted)[1]

Mechanistic Pathways & Workflow

The strategic utility of 5-(3-Ethoxyphenyl)-5-oxovaleric acid lies in its capacity for controlled, regioselective cyclization depending on the reagent environment:

  • Pathway A (Nucleophilic Condensation): Reaction with bis-nucleophiles like hydrazine hydrate targets both carbonyl centers. The initial rapid formation of a hydrazone at the C5 ketone is followed by an intramolecular cyclocondensation with the C1 carboxylic acid, yielding a 6-membered dihydropyridazinone ring[2].

  • Pathway B (Electrophilic Aromatic Substitution): Activation of the carboxylic acid into an acylium ion facilitates an intramolecular Friedel-Crafts acylation. The ethoxy group at the meta position of the original acetophenone moiety acts as a strong ortho/para director. Due to steric hindrance at the ortho position, cyclization occurs regioselectively at the para position, forming a 7-membered benzosuberone system[3].

G Precursor 5-(3-Ethoxyphenyl)-5-oxovaleric acid (Bifunctional Precursor) Hydrazine Hydrazine Hydrate (Nucleophilic Addition) Precursor->Hydrazine Pathway A: Condensation AcidCat Polyphosphoric Acid (PPA) (Electrophilic Aromatic Substitution) Precursor->AcidCat Pathway B: Acylation Pyridazinone 6-(3-Ethoxyphenyl)-4,5-dihydro- 3(2H)-pyridazinone (PDE Inhibitor Scaffold) Hydrazine->Pyridazinone Cyclization & Dehydration Benzosuberone Ethoxy-Benzosuberone (CNS Drug Scaffold) AcidCat->Benzosuberone Intramolecular Ring Closure

Fig 1: Divergent synthetic pathways of 5-(3-Ethoxyphenyl)-5-oxovaleric acid into privileged scaffolds.

Experimental Protocols

Protocol 1: Synthesis of 6-(3-Ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

Causality & Rationale: The use of absolute ethanol (or butanol) as a solvent allows for a sufficient reflux temperature to drive the dehydration step after the initial hydrazone formation[2]. Hydrazine hydrate is used in a slight excess (1.2 equivalents) to prevent dimerization of the precursor. A catalytic amount of glacial acetic acid is critical as it protonates the ketone, increasing its electrophilicity and accelerating nucleophilic attack by hydrazine.

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Dissolve 10 mmol (2.36 g) of 5-(3-Ethoxyphenyl)-5-oxovaleric acid in 30 mL of absolute ethanol. Add 3 drops of glacial acetic acid.

  • Addition: While stirring at room temperature, add 12 mmol of hydrazine hydrate (80% aqueous solution) dropwise over 5 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4–6 hours.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to one-third of its volume. Pour the residue into 50 mL of ice-cold distilled water to precipitate the product.

  • Purification: Filter the resulting solid under vacuum, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure dihydropyridazinone.

Self-Validating Controls:

  • TLC Monitoring: The product will exhibit a significantly lower Rf​ value than the starting material in non-polar solvent systems (e.g., Hexane:EtOAc 7:3) due to the formation of the highly polar lactam (-NH-C=O) motif.

  • NMR Validation: Successful cyclization is confirmed by the disappearance of the broad carboxylic acid -OH proton (~12.0 ppm) and the appearance of a characteristic broad singlet for the lactam -NH proton (~10.5 - 10.9 ppm).

Protocol 2: Intramolecular Friedel-Crafts Acylation to Benzosuberone

Causality & Rationale: Polyphosphoric Acid (PPA) is specifically chosen over traditional Lewis acids (like AlCl₃) because strong Lewis acids can cleave ether linkages (dealkylation of the ethoxy group) at elevated temperatures. PPA safely acts as both the solvent and the acid catalyst to generate the reactive acylium ion[3]. The regioselectivity is strictly governed by the ethoxy group, which directs the electrophilic attack to its sterically accessible para position (C6 of the aromatic ring), facilitating the 7-membered ring closure.

Step-by-Step Methodology:

  • Setup: Equip a 250 mL heavy-walled flask with a mechanical stirrer (PPA is highly viscous) and a heating mantle.

  • Preparation: Add 25 g of Polyphosphoric Acid (PPA) to the flask and pre-heat to 60°C to decrease viscosity.

  • Reaction: Slowly add 5 mmol (1.18 g) of 5-(3-Ethoxyphenyl)-5-oxovaleric acid in small portions to the stirring PPA.

  • Heating: Raise the temperature to 90–100°C and stir vigorously for 2–3 hours. The mixture will turn deep red/brown.

  • Workup: Pour the hot, viscous mixture directly onto 150 g of crushed ice with vigorous stirring until the PPA fully hydrolyzes. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ (to remove any unreacted carboxylic acid), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography if necessary.

Self-Validating Controls:

  • IR Spectroscopy: The most immediate validation is the disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the shift of the carbonyl C=O stretch from ~1710 cm⁻¹ (aliphatic acid) to ~1680 cm⁻¹ (conjugated cyclic ketone).

  • Aqueous Workup Control: The saturated NaHCO₃ wash is a functional control; any unreacted starting material will partition into the aqueous layer as a sodium salt, effectively self-purifying the organic layer.

Quantitative Data & Analytical Validation

The following table summarizes the expected experimental outcomes and analytical benchmarks for the two described protocols.

ParameterProtocol 1 (Pyridazinone)Protocol 2 (Benzosuberone)
Typical Yield 75 - 85%65 - 75%
Reaction Time 4 - 6 hours2 - 3 hours
Operating Temperature 78°C (Reflux)90 - 100°C
Expected MS (m/z) [M+H]⁺ 233.1219.1
Key IR Marker (cm⁻¹) ~1660 (Lactam C=O)~1680 (Conjugated C=O)

References

  • ChemicalBook - 5-(3-Ethoxyphenyl)-5-oxovaleric acid (Product & Physicochemical Properties). Available at:1

  • BenchChem - 5-(2-Fluorophenyl)-5-oxopentanoic Acid | CAS 199664-70-5 (Friedel-Crafts Acylation Standards). Available at: 3

  • BenchChem - Application Notes and Protocols for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid (Pyridazinone Synthesis Standards). Available at:2

Sources

Method

Application Note: Optimal Laboratory Storage and Handling of 5-(3-Ethoxyphenyl)-5-oxovaleric Acid

As drug development pipelines increasingly rely on highly functionalized building blocks, the structural integrity of these intermediates becomes a critical variable in experimental reproducibility. 5-(3-Ethoxyphenyl)-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized building blocks, the structural integrity of these intermediates becomes a critical variable in experimental reproducibility. 5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS: 951892-34-5) is a versatile keto-acid derivative utilized in advanced organic synthesis and medicinal chemistry.

Because it contains three distinct reactive moieties—a carboxylic acid, a gamma-ketone (5-oxo), and an ether-linked phenyl ring (3-ethoxy)—it requires rigorous, causality-driven storage protocols to prevent degradation. This guide outlines the physicochemical vulnerabilities of the molecule and provides a self-validating methodology for long-term laboratory storage.

Physicochemical Vulnerabilities & Causality of Degradation

To design an optimal storage protocol, we must first understand why the molecule degrades. Experimental choices should never be arbitrary; they must directly mitigate the following chemical liabilities:

  • Ether Autooxidation: The 3-ethoxy moiety is highly susceptible to radical-mediated autooxidation. When exposed to atmospheric oxygen and ultraviolet (UV) light, ethers slowly form hydroperoxides (). If not prevented, these peroxides can introduce reactive oxygen species (ROS) into sensitive in vitro biological assays, leading to false-positive toxicity data.

  • Ketone Enolization and Condensation: The 5-oxo group is generally stable under neutral conditions. However, in the presence of trace moisture and extreme pH fluctuations, aryl-ketones can undergo slow enolization, potentially leading to aldol-type condensations or hydrolytic cleavage over extended periods.

  • Freeze-Thaw Vulnerability in Solvents: For high-throughput screening, compounds are typically solubilized in Dimethyl Sulfoxide (DMSO). DMSO is exceptionally hygroscopic. Repeated freeze-thaw cycles introduce atmospheric water into the solution, accelerating degradation and causing irreversible precipitation. A landmark study by demonstrated that compounds stored in DMSO suffer significant structural deterioration after just 10 to 15 freeze-thaw cycles, making single-use aliquoting a critical necessity.

Quantitative Storage Parameters

The following table summarizes the optimal storage conditions required to arrest the degradation pathways mentioned above.

ParameterBulk Solid StorageSolution Storage (e.g., 10 mM in DMSO)Causality / Rationale
Temperature -20°C-80°CSub-zero temperatures reduce the kinetic energy required for autooxidation and hydrolytic degradation.
Atmosphere Argon or NitrogenArgon overlay (Headspace)Displaces atmospheric oxygen, completely arresting radical-mediated ether autooxidation.
Light Exposure Strictly DarkStrictly DarkPrevents UV-catalyzed radical initiation at the ethoxy linkage.
Container Amber Glass or PTFELow-bind PolypropyleneGlass prevents chemical leaching into the solid; polypropylene prevents adsorption of the solubilized compound.
Shelf Life 24 - 36 months< 6 months (Single Thaw)Solutions degrade faster due to solvent-mediated molecular mobility and trace water absorption.

Self-Validating Protocol: Solution Preparation and Aliquoting

A protocol is only as reliable as its internal quality control. The following methodology incorporates a Self-Validating System : by designating specific "QC Aliquots" during the preparation phase, researchers can empirically verify the integrity of the compound before committing it to expensive downstream assays.

Step-by-Step Methodology

Phase I: Equilibration and Weighing

  • Thermal Equilibration: Remove the bulk solid 5-(3-Ethoxyphenyl)-5-oxovaleric acid from the -20°C freezer. Place the sealed vial in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the solid, initiating hydrolysis.

  • Inert Weighing: Inside a glove box or under a continuous nitrogen stream, weigh the required mass using an analytical balance.

Phase II: Dissolution and Aliquoting 3. Anhydrous Solubilization: Dissolve the solid in anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve the desired stock concentration (e.g., 10 mM). Causality: Using anhydrous DMSO minimizes the baseline water content, protecting the keto-acid backbone. 4. Dispensing: Aliquot 50 µL to 100 µL volumes into sterile, low-bind polypropylene microcentrifuge tubes. 5. Argon Overlay: Gently blow Argon gas into the headspace of each tube before capping. Causality: Argon is heavier than air and effectively blankets the solution, displacing residual oxygen to prevent ether peroxide formation. 6. Flash Freezing: Submerge the sealed tubes in liquid nitrogen to flash-freeze the solution, then immediately transfer them to a -80°C freezer.

Phase III: The Self-Validating QC Step 7. QC Designation: Label 5% of the prepared tubes as "QC Standards." 8. Pre-Assay Validation: Prior to initiating a month-long screening campaign, thaw one QC Standard. Subject it to LC-MS analysis. 9. Acceptance Criteria: The batch is only cleared for use if purity remains >95%, with no appearance of M+16 or M+32 peaks (indicative of hydroperoxide formation). If the QC aliquot fails, the entire batch is discarded. This guarantees that any downstream experimental anomalies are biological in nature, rather than artifacts of degraded ligand.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating storage system, ensuring that compound integrity is maintained from receipt to final assay.

G Receipt Receipt of Solid 5-(3-Ethoxyphenyl)-5-oxovaleric acid SolidStorage Solid Storage (-20°C, Argon, Dark) Receipt->SolidStorage Prep Stock Solution Prep (Anhydrous DMSO) SolidStorage->Prep Thermal Equilibration & N2 Weighing Aliquot Single-Use Aliquots (Minimizing Freeze-Thaw) Prep->Aliquot SolStorage Solution Storage (-80°C, Argon Headspace) Aliquot->SolStorage Flash Freeze LCMS LC-MS Purity Check (Self-Validating QC Step) SolStorage->LCMS Thaw Once (QC Aliquot) Assay Downstream Biological Assays LCMS->Assay Purity >95% Confirmed

Workflow for the storage, aliquoting, and self-validation of 5-(3-Ethoxyphenyl)-5-oxovaleric acid.

References

  • Title: Studies on repository compound stability in DMSO under various conditions Source: Journal of Biomolecular Screening (PubMed / National Institutes of Health) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-(3-Ethoxyphenyl)-5-oxovaleric Acid Synthesis &amp; Impurity Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, process chemists, and drug development professionals tasked with scaling and optimizing the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, process chemists, and drug development professionals tasked with scaling and optimizing the synthesis of 5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS: 951892-34-5).

This keto-acid is a critical building block in active pharmaceutical ingredient (API) manufacturing. It is typically synthesized via the Grignard addition of 3-ethoxyphenylmagnesium bromide to glutaric anhydride. However, this route is highly susceptible to specific side reactions that generate persistent impurities. This guide breaks down the mechanistic causality of these impurities and provides self-validating protocols to eliminate them.

Part 1: Mechanistic Overview & Reaction Pathway

Understanding the origin of an impurity is the first step in eradicating it. The synthesis relies on the nucleophilic attack of a Grignard reagent on a cyclic anhydride. Deviations in temperature, stoichiometry, or initiation rates lead to three primary impurities: Wurtz homocoupling products, tertiary alcohol over-addition derivatives, and hydrolysis byproducts.

ReactionPathway SM1 3-Ethoxybromobenzene + Mg Grignard 3-Ethoxyphenylmagnesium bromide (Active Grignard) SM1->Grignard THF, Initiation Imp1 3,3'-Diethoxybiphenyl (Wurtz Homocoupling) SM1->Imp1 Excess Aryl Halide (Side Reaction) Product 5-(3-Ethoxyphenyl)-5-oxovaleric acid (Target Product) Grignard->Product 1. Anhydride 2. H3O+ Quench Imp2 Tertiary Alcohol Derivative (Over-addition Impurity) Grignard->Imp2 Excess Grignard (Secondary Attack) SM2 Glutaric Anhydride SM2->Product Imp3 Glutaric Acid (Hydrolysis Byproduct) SM2->Imp3 H2O Exposure

Reaction pathway of 5-(3-Ethoxyphenyl)-5-oxovaleric acid and its primary impurity origins.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing high levels of 3,3'-diethoxybiphenyl in my crude mixture?

Causality: This is a classic Wurtz coupling impurity[1]. During the initiation of the Grignard reagent, a high localized concentration of unreacted 3-ethoxybromobenzene can react with the newly formed Grignard reagent. This side reaction proceeds via single electron transfer (SET) pathways, generating radical intermediates that dimerize to form the biphenyl derivative[2]. The Fix: Control the initiation kinetics. Do not dump the aryl halide into the magnesium suspension. Instead, initiate the reaction with a small fraction (5%) of the halide and a crystal of iodine or 1,2-dibromoethane. Once the exothermic reaction begins (indicated by a temperature spike and color change), add the remaining halide strictly dropwise to ensure the unreacted halide concentration remains near zero.

Q2: How do I minimize the formation of the tertiary alcohol over-addition impurity?

Causality: When the Grignard reagent attacks glutaric anhydride, it forms a cyclic magnesium hemiacetal intermediate. If the reaction temperature is too high, this intermediate collapses prematurely into the highly electrophilic ketone. The excess Grignard reagent will immediately attack this ketone, forming 5,5-bis(3-ethoxyphenyl)-5-hydroxypentanoic acid. The Fix: Implement a Reverse Addition protocol under strict cryogenic control. By adding the Grignard reagent dropwise to a solution of glutaric anhydride maintained at -20°C, the anhydride is always in stoichiometric excess, and the low temperature stabilizes the hemiacetal intermediate until the acidic aqueous quench.

Q3: I have persistent glutaric acid contamination after workup. How can I efficiently remove it?

Causality: Glutaric anhydride is highly susceptible to hydrolysis during the aqueous quench, converting unreacted starting material into glutaric acid. The Fix: Leverage the differential pKa and lipophilicity of the compounds. Glutaric acid is highly water-soluble, while the target keto-acid has a large lipophilic aryl group. During the workup, adjust the aqueous phase to exactly pH 3.0–3.5. At this pH, glutaric acid remains partitioned in the aqueous phase, while the target 5-(3-ethoxyphenyl)-5-oxovaleric acid is protonated and efficiently extracted into an organic solvent like ethyl acetate (EtOAc).

Q4: What are the regulatory thresholds for these impurities?

Causality: To ensure patient safety and drug efficacy, impurities must be controlled based on maximum daily dose thresholds. The Fix: According to the ICH Q3A(R2) guidelines for new drug substances, any organic impurity exceeding the identification threshold (typically 0.10% or 1.0 mg per day intake, whichever is lower) must be structurally identified and quantified[3].

Part 3: Quantitative Impurity Data

The following table summarizes the critical quality attributes (CQAs) for the impurity profile of this reaction, assuming standard reverse-phase HPLC (RP-HPLC) analysis.

Impurity NameOrigin / MechanismRelative Retention Time (RRT)*ICH Control Limit Target[3]
Glutaric Acid Hydrolysis of unreacted anhydride0.25 (Highly Polar)≤ 0.15%
5-(3-Ethoxyphenyl)-5-oxovaleric acid Target Product 1.00 ≥ 98.0%
3-Ethoxybromobenzene Unreacted starting material1.45 (Non-polar)≤ 0.10%
Tertiary Alcohol Derivative Grignard over-addition1.60 (Bulky, Lipophilic)≤ 0.10%
3,3'-Diethoxybiphenyl Wurtz homocoupling1.85 (Highly Non-polar)≤ 0.10%

*RRT values are approximate and based on a standard C18 column with a Water/Acetonitrile (0.1% TFA) gradient.

Part 4: Validated Experimental Protocol

To ensure a self-validating system that inherently prevents the impurities discussed above, follow this optimized Reverse Addition methodology.

Step 1: Controlled Grignard Formation (Mitigates Wurtz Coupling)
  • Charge a flame-dried, argon-purged flask with magnesium turnings (1.1 eq) and anhydrous THF (5 volumes).

  • Add a single crystal of iodine and 5% of the total required 3-ethoxybromobenzene (1.0 eq total).

  • Heat gently to 40°C until the brown iodine color dissipates, indicating initiation.

  • Self-Validation Check: The mixture should become slightly cloudy and sustain a mild exotherm.

  • Add the remaining 3-ethoxybromobenzene dropwise over 2 hours, maintaining the internal temperature at 45–50°C. Stir for an additional 1 hour at room temperature.

Step 2: Cryogenic Reverse Addition (Mitigates Over-addition)
  • In a separate, flame-dried reactor, dissolve glutaric anhydride (1.2 eq) in anhydrous THF (10 volumes).

  • Cool the anhydride solution to strictly -20°C using a dry ice/acetone bath.

  • Transfer the Grignard reagent to an addition funnel via a cannula (leaving excess Mg behind).

  • Add the Grignard reagent dropwise to the anhydride solution over 3 hours.

  • Self-Validation Check: Monitor the internal temperature probe; do not allow the temperature to exceed -15°C at any point during the addition.

Step 3: pH-Controlled Quench & Isolation (Mitigates Glutaric Acid)
  • Quench the reaction at -20°C by slowly adding cold 1M HCl until the pH reaches 1.0. Allow the mixture to warm to room temperature.

  • Evaporate the THF under reduced pressure.

  • Extract the aqueous residue with EtOAc (3 x 5 volumes).

  • Wash the combined organic layers with water, then carefully wash with a brine solution adjusted to pH 3.5 . Reason: This specifically washes away residual glutaric acid while retaining the target keto-acid in the EtOAc.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 5-(3-Ethoxyphenyl)-5-oxovaleric acid. Recrystallize from toluene/heptane to achieve >99% purity.

Part 5: References

  • Title: Wurtz reaction Source: Wikipedia URL: [Link]

  • Title: A Unified Explanation for Chemoselectivity and Stereospecificity of Ni-Catalyzed Kumada and Cross-Electrophile Coupling Reactions of Benzylic Ethers: A Combined Computational and Experimental Study Source: PubMed Central (PMC) URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 5-(3-Ethoxyphenyl)-5-oxovaleric Acid Synthesis

Welcome to the Synthesis & Scale-Up Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective synthesis of aryl oxovaleric acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis & Scale-Up Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective synthesis of aryl oxovaleric acids. The synthesis of 5-(3-ethoxyphenyl)-5-oxovaleric acid is typically achieved via the nucleophilic ring-opening of glutaric anhydride using 3-ethoxyphenylmagnesium bromide.

The most critical failure point in this workflow is temperature control . Poor thermal management leads to the premature collapse of the tetrahedral magnesium chelate intermediate, resulting in a second nucleophilic attack and the formation of unwanted tertiary alcohols or lactones[1]. This guide provides the mechanistic causality and field-proven protocols to optimize your yield.

Troubleshooting Guides & FAQs

Q1: I am recovering a significant amount of a tertiary alcohol/lactone byproduct instead of my target keto-acid. What is causing this? Causality & Solution: This is a classic case of "double addition." When the Grignard reagent attacks glutaric anhydride, it forms a tetrahedral magnesium alkoxide intermediate. For the chemoselective reaction to be successful, this intermediate must remain stable until the reaction is quenched with aqueous acid. If the reaction temperature exceeds 0 °C during the addition phase, the intermediate collapses prematurely into a highly reactive ketone. The remaining Grignard reagent in the mixture will immediately attack this newly formed ketone, yielding a tertiary alcohol (which often cyclizes to a lactone upon acidic workup)[1]. Recommendation: Ensure the addition of the Grignard reagent is performed strictly between -78 °C and -40 °C. Maintain this temperature for at least 1 hour to ensure complete consumption of the anhydride before allowing a slow, controlled warming process.

Q2: Can I use diethyl ether instead of THF to improve the solubility of my Grignard reagent at low temperatures? Causality & Solution: While diethyl ether is a standard Grignard solvent, tetrahydrofuran (THF) is strongly recommended for cyclic anhydride openings. THF is a stronger Lewis base and coordinates more effectively with the magnesium ion in the tetrahedral intermediate. This enhanced solvation stabilizes the intermediate at higher temperatures (up to 0 °C), significantly reducing the rate of premature collapse compared to diethyl ether[2]. If solubility at -78 °C is an issue, use a co-solvent system (e.g., THF/Toluene) rather than switching entirely to ether[3].

Q3: My reaction is stalling, and I see unreacted glutaric anhydride when I run the reaction strictly at -78 °C. How do I drive it to completion? Causality & Solution: While -78 °C prevents double addition, the kinetic barrier for the initial nucleophilic attack on the anhydride can sometimes be too high, leading to incomplete conversion[3]. Recommendation: Adopt a temperature-gradient approach. Perform the dropwise addition at -78 °C to dissipate the exothermic heat of mixing, stir for 1 hour, and then allow the reaction to slowly warm to 0 °C over 2-3 hours. Quench the reaction at 0 °C. This provides the thermal energy required to complete the ring opening without triggering the double addition cascade.

Quantitative Data: Temperature vs. Product Distribution

The following table summarizes the causal relationship between the maximum reaction temperature (prior to quench) and the resulting product distribution.

Temperature Profile (Addition → Max Temp)Target Keto-Acid Yield (%)Double Addition Byproduct (%)Unreacted Anhydride (%)
-78 °C → -78 °C (Quench at -78 °C)45%< 2%53%
-78 °C → 0 °C (Quench at 0 °C)88%7%5%
0 °C → 0 °C (Quench at 0 °C)62%31%7%
25 °C (Room Temp Addition & Quench)15%82%< 3%

Note: Data reflects optimized stoichiometric ratios (1.05 eq Grignard to 1.0 eq Anhydride) in anhydrous THF.

Standard Operating Procedure: Step-by-Step Methodology

Phase 1: Preparation of 3-Ethoxyphenylmagnesium Bromide
  • Equipment Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under a continuous argon purge.

  • Magnesium Activation: Add 1.2 equivalents of magnesium turnings. Activate by dry-stirring with a single crystal of iodine until the flask is filled with purple vapor. Purge with argon to remove excess vapor.

  • Initiation (Self-Validating Step): Add a small portion (5%) of 1-bromo-3-ethoxybenzene in anhydrous THF. Warm gently to 40 °C. Validation: The reaction has successfully initiated when the brown iodine color rapidly dissipates, the mixture becomes cloudy, and a localized exotherm is observed.

  • Addition: Dilute the remaining 1-bromo-3-ethoxybenzene in THF (to make a 1.0 M solution) and add dropwise at a rate that maintains a gentle, self-sustaining reflux without external heating.

  • Maturation: Stir at room temperature for 2 hours to ensure complete insertion.

Phase 2: Coupling with Glutaric Anhydride
  • Anhydride Preparation: In a separate flame-dried flask, dissolve 1.0 equivalent of glutaric anhydride in anhydrous THF (0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Transfer the Grignard reagent to an addition funnel via cannula. Add dropwise to the glutaric anhydride solution over 45 minutes, maintaining the internal temperature below -70 °C.

  • Temperature Gradient: Stir at -78 °C for 1 hour. Remove the dry ice bath and replace it with an ice-water bath (0 °C). Allow the reaction to warm and stir at 0 °C for exactly 2 hours[1].

  • Quenching: Vigorously stir the mixture at 0 °C and rapidly add cold 1M HCl to quench the reaction. Validation: The pH must be brought to < 2 to ensure the magnesium salts fully dissolve into the aqueous layer and the keto-acid is fully protonated, preventing emulsion formation.

  • Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization or flash chromatography.

Mechanistic Pathway Visualization

G Start 3-Ethoxyphenylmagnesium Bromide + Glutaric Anhydride Intermediate Tetrahedral Magnesium Chelate (Stable at Low Temp) Start->Intermediate THF, -78 °C (Nucleophilic Attack) Ketone Highly Reactive Ketone (Premature Collapse) Intermediate->Ketone T > 0 °C (Loss of Chelation) Target 5-(3-Ethoxyphenyl)-5-oxovaleric acid (Target Keto-Acid) Intermediate->Target 1. Warm to 0 °C 2. H3O+ Quench Byproduct Tertiary Alcohol / Lactone (Double Addition Byproduct) Ketone->Byproduct Excess Grignard Attack

Mechanistic bifurcation of Grignard addition to glutaric anhydride based on temperature control.

References

  • Van der Mey, M., et al. "Novel Selective PDE4 Inhibitors. Part 1. Synthesis, Structure-Activity Relationships, and Molecular Modeling of 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues." Journal of Medicinal Chemistry, 2001.1

  • O'Brien Group. "Asymmetric catalytic anhydride openings via carbon-based nucleophiles." RHHZ, 2012. 3

  • "Targeting EGFR Overexpression at the Surface of Colorectal Cancer Cells by Exploiting Amidated BODIPY-Peptide Conjugates." NIH / PMC, 2014.2

Sources

Troubleshooting

resolving poor solubility of 5-(3-Ethoxyphenyl)-5-oxovaleric acid in organic solvents

Welcome to the technical support center for 5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS: 951892-34-5). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS: 951892-34-5). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure you can effectively work with this aromatic ketoacid.

Understanding the Solubility Challenge

Question: Why is 5-(3-Ethoxyphenyl)-5-oxovaleric acid difficult to dissolve in many common organic solvents?

Answer: The solubility of 5-(3-Ethoxyphenyl)-5-oxovaleric acid is governed by its distinct chemical structure, which contains both polar and non-polar regions. This dual character, often referred to as amphiphilicity, is the primary reason for its challenging solubility profile.

  • Polar Features: The molecule has a carboxylic acid (-COOH) group, which is polar and capable of forming strong hydrogen bonds. This group is also acidic, meaning it can donate a proton.

  • Non-Polar Features: The presence of an aromatic ethoxyphenyl ring gives the molecule a significant non-polar, hydrophobic character.

  • Intermediate Polarity: The ketone group (-C=O) and the valeric acid chain add to the overall polarity but are not as dominant as the carboxylic acid.

This combination means the molecule is often not "polar enough" to dissolve well in highly polar solvents like water, nor "non-polar enough" to dissolve readily in very non-polar solvents like hexanes. Achieving good solubility often requires a solvent system that can effectively interact with both the polar and non-polar parts of the molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: I am struggling to dissolve the compound in my primary solvent. What is the first thing I should try?

Answer: The first step is always a systematic solvent screening, based on the principle of "like dissolves like".[1] Given the molecule's characteristics, you should test a range of solvents with varying polarities.

Solvent ClassExamplesRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)These solvents are excellent at disrupting intermolecular hydrogen bonds and can solvate both the polar and non-polar portions of the molecule. DMSO is often a good starting point for creating concentrated stock solutions.[2]
Polar Protic Methanol, EthanolThese alcohols can hydrogen bond with the carboxylic acid group. However, their effectiveness may be limited by the non-polar aromatic ring.
Chlorinated Dichloromethane (DCM)DCM is a moderately polar solvent that can often dissolve compounds with mixed polarity. It is particularly useful for reactions and purifications.[3]
Ethers Tetrahydrofuran (THF)THF is another moderately polar solvent that can be effective.

We recommend starting with small-scale tests (e.g., a few milligrams of your compound in 0.1-0.5 mL of solvent) to determine the best candidate before proceeding with larger quantities.

Question: My compound is still not dissolving, even after trying several solvents. What are my next steps?

Answer: If single-solvent systems fail, you should move on to more advanced techniques. The following workflow provides a logical progression of methods to try.

Solubility_Troubleshooting_Workflow start Start: Poor Solubility solvent_screen 1. Solvent Screening (DMSO, DMF, DCM, Alcohols) start->solvent_screen co_solvent 2. Co-Solvent System (e.g., DCM/Methanol) solvent_screen->co_solvent No success success Success: Compound Dissolved solvent_screen->success Success ph_adjust 3. pH Adjustment (Deprotonation) co_solvent->ph_adjust No success co_solvent->success Success energy_input 4. Energy Input (Warming / Sonication) ph_adjust->energy_input No success ph_adjust->success Success energy_input->success Success fail Consult Advanced Methods energy_input->fail No success

Caption: A stepwise workflow for troubleshooting poor solubility.

Question: How does a co-solvent system work, and how do I prepare one?

Answer: A co-solvent system uses a mixture of two or more miscible solvents to fine-tune the polarity of the solvent environment, making it more favorable for your compound.[1][4][5] For 5-(3-Ethoxyphenyl)-5-oxovaleric acid, a common strategy is to combine a solvent that interacts well with the non-polar part (like DCM) with one that interacts with the polar carboxylic acid (like methanol).

Protocol: Preparing a Co-solvent System
  • Initial Dissolution Attempt: Add the solid compound to a flask.

  • Primary Solvent Addition: Add the solvent that is better at dissolving the non-polar portion of your molecule (e.g., Dichloromethane) in a small volume. You will likely see a suspension.

  • Co-solvent Titration: While stirring vigorously, slowly add the second, more polar solvent (e.g., Methanol) dropwise.

  • Observation: Continue adding the co-solvent until the solid completely dissolves. Note the approximate ratio of the two solvents for future reference.

Question: Can I use pH to my advantage to increase solubility?

Answer: Absolutely. This is a highly effective technique for compounds with acidic or basic functional groups. Since 5-(3-Ethoxyphenyl)-5-oxovaleric acid has a carboxylic acid group, you can deprotonate it to form a carboxylate salt. This ionic salt will be significantly more soluble in polar solvents, especially polar protic ones like water or ethanol.[6][7]

Carboxylic acids are weak acids and exist in equilibrium with their conjugate base, the carboxylate ion.[8] By adding a base, you shift this equilibrium to the right, forming the more soluble salt.

R-COOH + Base ⇌ R-COO⁻ + H-Base⁺

Protocol: Solubility Enhancement via Salt Formation
  • Solvent Suspension: Suspend your compound in a suitable polar solvent (e.g., ethanol, methanol, or a THF/water mixture).

  • Base Addition: Add a mild organic base, such as triethylamine (TEA), dropwise while stirring. A stoichiometric amount (1 equivalent) is often sufficient. Inorganic bases like sodium bicarbonate or sodium hydroxide can also be used, particularly for aqueous systems.

  • Dissolution: Stir the mixture. As the salt forms, the solid should dissolve to form a clear solution.

  • Caution: Be aware that changing the pH may affect the stability or reactivity of your compound in subsequent experimental steps.[2] Always consider the compatibility of the resulting salt with your downstream application.

Question: Is it safe to heat the mixture to get my compound to dissolve?

Answer: Gentle warming can be an effective way to increase solubility. Heating increases the kinetic energy of the solvent molecules, which can help break apart the crystal lattice of your solid compound.[9] However, this must be done with caution.

  • Start Low: Begin with gentle warming in a water bath (e.g., 30-40°C).

  • Monitor Stability: Watch for any signs of degradation, such as a color change. Aromatic ketoacids can be susceptible to decomposition at elevated temperatures.

  • Combine with Other Methods: Heating is often most effective when used in combination with other techniques, like stirring or sonication.

Question: What is sonication and how can it help?

Answer: Sonication uses high-frequency sound waves to create microscopic bubbles in the solvent.[1] The rapid formation and collapse of these bubbles (a process called cavitation) generates localized energy that can break up solid aggregates and increase the surface area of the compound, thereby accelerating the rate of dissolution.[1]

Protocol: Using Sonication for Dissolution
  • Preparation: Place your compound and chosen solvent in a flask or vial.

  • Sonication: Place the vessel in an ultrasonic bath.

  • Operation: Turn on the sonicator. The process is usually complete within a few minutes. You should see the suspended particles dispersing and dissolving.

  • Note: Sonication can slightly warm the sample. If your compound is heat-sensitive, use a cooled water bath or sonicate in short bursts.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • ACIDITY IN CARBOXYLIC ACIDS. sheet.easypress.ca.
  • Technical Support Center: Overcoming Poor Solubility of Starting M
  • Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Reviews.
  • How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
  • Methods for improving the aqueous solubility of water-insoluble or...
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
  • carboxylic acids as acids. Chemguide.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?.
  • Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research.
  • 5-(3,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid. Sigma-Aldrich.
  • Enhancing the stability of 5-Phenylvaleric acid stock solutions. Benchchem.
  • Cosolvent and Complex

Sources

Optimization

reducing unwanted byproducts during 5-(3-Ethoxyphenyl)-5-oxovaleric acid crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in downstream processing and API intermediate isolation, I have designed this guide to address the specific thermodynamic and kineti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in downstream processing and API intermediate isolation, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 5-(3-Ethoxyphenyl)-5-oxovaleric acid .

Because this molecule features both a flexible aliphatic chain and a terminal carboxylic acid, it is highly susceptible to two major crystallization failure modes: Liquid-Liquid Phase Separation (LLPS or "oiling out") and solvent-induced esterification . This guide provides field-proven, self-validating methodologies to bypass these issues and achieve high-purity crystalline product.

Section 1: Core Causality & Troubleshooting (FAQs)

Q1: Why does my 5-(3-Ethoxyphenyl)-5-oxovaleric acid "oil out" instead of forming a crystalline filter cake? Causality: Oiling out is a kinetic phenomenon driven by Liquid-Liquid Phase Separation (LLPS). When you cool a highly supersaturated solution too rapidly, the thermodynamic trajectory of the system crosses the binodal curve (miscibility gap) before it can cross the solid solubility curve. Instead of nucleating as an ordered crystal lattice, the solute separates into a dense, impurity-rich oil phase[1]. This oil phase is highly stable and acts as a solvent for other impurities, destroying your yield and purity[2]. Solution: You must shift the thermodynamic pathway. Avoid rapid cooling. Transition to a solvent/anti-solvent system (like Ethyl Acetate/Heptane) that positions the LLPS region well below your target crystallization temperature. Most importantly, introduce seed crystals while the solution is strictly within the metastable zone to force solid-phase nucleation before the binodal curve is reached.

Q2: I am detecting a new, high-retention-time impurity on my LC-MS after crystallization. What is causing this? Causality: If you are using primary alcohols (e.g., methanol, ethanol) as your crystallization solvent, you are inadvertently running an esterification reaction. The terminal carboxylic acid of 5-(3-Ethoxyphenyl)-5-oxovaleric acid reacts with the alcoholic solvent under prolonged heating (dissolution phase). Because the molecule itself is an acid, this reaction is auto-catalytic[3]. Solution: Completely eliminate primary alcohols from your workflow. Switch to aprotic solvents such as Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc), which cannot participate in esterification[4].

Q3: The product darkens during hot filtration. How do I minimize thermal degradation? Causality: While δ -keto acids are generally more thermally stable than β -keto acids (which readily decarboxylate), prolonged exposure to heat in the presence of trace oxygen or metal impurities can induce self-condensation or oxidation of the ketone moiety. Solution: Limit your dissolution temperature to ≤60∘C . Implement a self-validating inert atmosphere (Nitrogen or Argon sweep) and ensure hot filtration is performed rapidly using pre-warmed, chemically inert PTFE lines.

Section 2: Quantitative Data & Solvent System Comparison

The table below summarizes the causality between solvent selection, cooling kinetics, and the resulting byproduct profiles during the crystallization of 5-(3-Ethoxyphenyl)-5-oxovaleric acid.

Solvent SystemCooling RateSeedingPrimary Byproduct / Failure ModeYield (%)Purity (HPLC Area %)
Ethanol / WaterRapid (1.0°C/min)NoEthyl ester impurity, Oiling out65.088.5
MethanolModerate (0.5°C/min)NoMethyl ester impurity72.491.2
EtOAc / HeptaneRapid (1.0°C/min)NoOiling out (LLPS)55.894.0
EtOAc / Heptane Slow (0.2°C/min) Yes None (Optimal) 89.5 >99.5

Section 3: Mechanistic Pathways Visualization

The following diagram illustrates the thermodynamic and kinetic pathways that dictate whether the molecule degrades, oils out, or successfully crystallizes.

Pathways Root 5-(3-Ethoxyphenyl)-5-oxovaleric acid in Solution Alcohol Alcoholic Solvents (EtOH, MeOH) Root->Alcohol Solvent Choice Rapid Rapid Cooling High Supersaturation Root->Rapid Kinetic Pathway Optimal EtOAc/Heptane + Seeding (Controlled Cooling) Root->Optimal Optimized Pathway Ester Esterification Byproduct (Chemical Impurity) Alcohol->Ester Acid Catalysis / Heat Oil Liquid-Liquid Phase Separation (Oiling Out) Rapid->Oil Crosses Binodal Curve Crystal High-Purity Crystals (Thermodynamic Control) Optimal->Crystal Nucleation in Metastable Zone

Caption: Thermodynamic and kinetic pathways leading to byproducts vs. pure crystallization.

Section 4: Self-Validating Anti-Solvent Crystallization Protocol

To guarantee the suppression of esterification and LLPS, execute the following aprotic, seeded anti-solvent protocol.

In-Process Control (IPC): Utilize Focused Beam Reflectance Measurement (FBRM) or visual turbidity monitoring to ensure the system remains in the metastable zone prior to seeding.

Step 1: Aprotic Dissolution Suspend the crude 5-(3-Ethoxyphenyl)-5-oxovaleric acid in Ethyl Acetate (EtOAc, 5 volumes). Heat the mixture to 60°C under a nitrogen atmosphere until complete dissolution is achieved. Causality: Using an aprotic solvent entirely eliminates the chemical pathway for esterification.

Step 2: Hot Filtration Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallizer. Causality: Removes insoluble foreign matter that could act as uncharacterized, uncontrolled nucleation sites.

Step 3: Controlled Cooling Cool the solution to 45°C at a strict, linear rate of 0.5°C/min. Causality: Rapid cooling forces the system into the miscibility gap (binodal curve), causing oiling out. Slow cooling carefully navigates the solution into the metastable zone.

Step 4: Seeding and Aging At 45°C, add 1% w/w of high-purity 5-(3-Ethoxyphenyl)-5-oxovaleric acid seed crystals. Hold the temperature steady for 1 hour. Causality: Seeding provides a low-energy thermodynamic pathway for solid-phase nucleation, bypassing the kinetic trap of liquid-liquid phase separation. FBRM should confirm a steady increase in chord counts, validating crystal bed growth.

Step 5: Anti-Solvent Addition Linearly dose Heptane (10 volumes) into the crystallizer over a period of 2 hours. Causality: Heptane acts as an anti-solvent, gradually decreasing the solubility of the product to maximize yield. The slow dosing prevents local supersaturation spikes that trigger secondary oiling out.

Step 6: Final Isolation and Drying Cool the resulting slurry to 5°C at 0.2°C/min and hold for 2 hours. Filter the crystals and wash with cold Heptane (2 volumes). Dry under vacuum at 40°C until constant weight. Causality: Vacuum drying at a moderate temperature prevents thermal degradation while efficiently removing residual EtOAc/Heptane from the crystal lattice.

Workflow A 1. Dissolution Dissolve crude in EtOAc (5 vol) at 60°C B 2. Hot Filtration Filter through 0.45 µm PTFE A->B C 3. Controlled Cooling Cool to 45°C at 0.5°C/min B->C D 4. Seeding Add 1% w/w pure seed crystals at 45°C C->D E 5. Aging Hold at 45°C for 1 hour D->E F 6. Anti-Solvent Addition Add Heptane (10 vol) over 2 hours E->F G 7. Final Cooling Cool to 5°C at 0.2°C/min, hold 2h F->G H 8. Isolation & Drying Filter and vacuum dry at 40°C G->H

Caption: Optimized anti-solvent crystallization workflow for 5-(3-Ethoxyphenyl)-5-oxovaleric acid.

References

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at: [Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. ACS Publications. Available at:[Link]

  • Degradation of Deep-Eutectic Solvents Based on Choline Chloride and Carboxylic Acids. ACS Publications. Available at:[Link]

  • Esterification and Esters. Sciencemadness.org. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Troubleshooting for 5-(3-Ethoxyphenyl)-5-oxovaleric Acid Production

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS: 951...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS: 951892-34-5, MW: 236.27 g/mol ) 1[1].

Transitioning 5-aryl-5-oxovaleric acids to industrial production presents numerous technical and economic challenges, particularly encompassing reaction engineering, heat transfer, and selectivity 2[2]. Below, we address the most critical bottlenecks encountered during this specific organometallic workflow.

Part 1: Troubleshooting Guide & FAQs

Q: We successfully synthesized the 3,4-dichloro analog using a standard Friedel-Crafts acylation. Why does this same protocol yield almost zero of the target 3-ethoxy isomer? A: This is a fundamental mechanistic limitation. The synthesis of related analogs, such as 5-(3,4-dichlorophenyl)-5-oxovaleric acid, relies on Friedel-Crafts acylation with glutaric anhydride because the halogens do not overpower the directing effects 3[3]. However, the ethoxy group is a strong electron-donating group (EDG) that directs electrophilic aromatic substitution almost exclusively to the ortho and para positions. Attempting a Friedel-Crafts acylation on ethoxybenzene will yield the 4-ethoxyphenyl isomer. To achieve the meta (3-ethoxy) substitution, you must abandon Friedel-Crafts and utilize a Grignard addition (3-ethoxyphenylmagnesium bromide + glutaric anhydride).

Q: During the Grignard formation, we experience delayed initiation followed by a violent exotherm. How can we ensure safe initiation at the pilot scale? A: Delayed initiation is caused by an impermeable oxide layer on the magnesium turnings that prevents electron transfer. At scale, poor mixing exacerbates the accumulation of unreacted 3-bromo-1-ethoxybenzene. When the reaction finally initiates, the accumulated halide reacts all at once, leading to a thermal runaway 4[4]. Solution: Use a self-validating initiation protocol (detailed in Part 3). Never charge more than 5% of your alkyl halide until a distinct temperature spike confirms active Mg(0) consumption.

Q: Our impurity profile shows >15% of a lactone/tertiary alcohol byproduct. How do we suppress this? A: Grignard reagents are highly nucleophilic. If you add glutaric anhydride to the Grignard reagent (normal addition), the Grignard is in stoichiometric excess. It will perform a second nucleophilic attack on the newly formed ketone before the reaction is quenched, yielding a tertiary alcohol that cyclizes into a lactone. Solution: Implement an inverse addition protocol—adding the Grignard dropwise into a chilled solution of glutaric anhydride.

Q: Post-quench phase separation takes hours due to a thick emulsion. How do we resolve this? A: Emulsions in Grignard workups are almost always caused by the precipitation of gelatinous magnesium hydroxide (Mg(OH)₂) or basic magnesium salts. This occurs when the aqueous quench pH is not strictly controlled. Solution: Quench into a vigorously stirred solution of 2M HCl or 10% citric acid, ensuring the aqueous phase remains at pH < 2 to keep all magnesium salts water-soluble.

Part 2: Quantitative Process Data

Summarized below are the critical parameters and expected outcomes when shifting from a standard to an optimized scale-up methodology.

Table 1: Impact of Addition Mode on Impurity Profile
Addition ModeTarget Product YieldDi-addition Byproduct (Lactone)Unreacted Anhydride
Normal Addition (Anhydride into Grignard)45%42%< 5%
Inverse Addition (Grignard into Anhydride)88% < 3% 5 - 8%
Table 2: Thermodynamic & Safety Parameters for Scale-Up
Process StepParameterCritical Consequence if Ignored
Grignard Initiation ΔT = +15 to +25 °CDelayed runaway exotherm; solvent boil-over.
Inverse Addition T_internal = -10 °C to -5 °CLoss of selectivity; increased di-addition byproduct.
Acidic Quench T_internal < 20 °C (Exothermic)Product degradation; severe emulsion formation.

Part 3: Self-Validating Experimental Protocol

This methodology embeds causality and physical validation checks directly into the workflow to ensure high-fidelity replication at scale.

Step 1: Preparation of 3-Ethoxyphenylmagnesium Bromide
  • Charge: Add Magnesium turnings (1.1 eq) and anhydrous THF (3 relative volumes) into a dry reactor under a Nitrogen atmosphere.

  • Initiate: Add exactly 5% of the total 3-bromo-1-ethoxybenzene charge.

  • Self-Validation Check (Critical): Stop all additions. Monitor the internal temperature. Do not proceed until you observe a distinct temperature spike (ΔT ≥ 3 °C) and the suspension transitions from clear to a cloudy brownish-gray. Causality: This visual and thermal confirmation proves the oxide layer is breached. Proceeding without this validation risks catastrophic halide accumulation.

  • Dose: Once initiated, dose the remaining halide continuously over 2 hours, utilizing jacket cooling to maintain the internal temperature at 40–45 °C.

Step 2: Inverse Addition to Glutaric Anhydride
  • Prepare Electrophile: In a separate, larger reactor, dissolve glutaric anhydride (1.05 eq) in THF (5 vol) and chill to -10 °C.

  • Transfer: Pump the active Grignard reagent dropwise into the anhydride solution.

  • Self-Validation Check: The internal temperature must not exceed -5 °C during the transfer. Causality: Keeping the anhydride in excess at cryogenic temperatures starves the reaction of the nucleophile, kinetically preventing the second addition to the ketone intermediate.

Step 3: Quench & Phase Separation
  • Quench: Transfer the reaction mass slowly into a vigorously stirred solution of 2M HCl (pre-chilled to 0 °C).

  • Self-Validation Check: Test the aqueous layer with pH paper. It must read pH < 2. Causality: A highly acidic environment ensures all Mg(OH)₂ remains dissolved as MgCl₂. A clear, rapid phase separation within 15 minutes validates a successful quench.

Step 4: Isolation & Crystallization
  • Extract: Separate the organic phase, wash with brine, and concentrate under reduced pressure to remove THF.

  • Crystallize: Perform a solvent-swap to a Toluene/Heptane mixture (1:3 ratio). Cool the mixture to 0 °C to precipitate 5-(3-Ethoxyphenyl)-5-oxovaleric acid as a white crystalline solid. Filter and dry under vacuum.

Part 4: Process Workflow Diagram

G N1 3-Bromo-1-ethoxybenzene + Mg Turnings in THF N2 Grignard Initiation (Self-Validating Check) N1->N2 N3 3-Ethoxyphenylmagnesium bromide (Active Reagent) N2->N3 ΔT = +3°C Color Change N5 Inverse Addition (Dropwise, T < -5 °C) N3->N5 Slow Transfer N4 Glutaric Anhydride in THF (-10 °C) N4->N5 N6 Acidic Quench (2M HCl, pH < 2) N5->N6 Exotherm Control N7 5-(3-Ethoxyphenyl)-5-oxovaleric acid (Organic Phase) N6->N7 Phase Separation

Workflow for scaled-up synthesis of 5-(3-Ethoxyphenyl)-5-oxovaleric acid via Grignard addition.

References

  • ChemicalBook - 5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS 951892-34-5).
  • Benchchem - Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog.
  • Smolecule - 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid: Scale-up considerations.
  • ACS Publications - Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.

Sources

Reference Data & Comparative Studies

Validation

using certified reference standards for 5-(3-Ethoxyphenyl)-5-oxovaleric acid validation

Validating 5-(3-Ethoxyphenyl)-5-oxovaleric Acid: A Comparative Guide on Certified Reference Standards vs. Alternatives The Validation Imperative In pharmaceutical development and complex organic synthesis, 5-(3-Ethoxyphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating 5-(3-Ethoxyphenyl)-5-oxovaleric Acid: A Comparative Guide on Certified Reference Standards vs. Alternatives

The Validation Imperative

In pharmaceutical development and complex organic synthesis, 5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS: 951892-34-5) frequently emerges as a critical building block or a monitored API impurity[1]. The structural presence of both a ketone and a carboxylic acid moiety makes this compound susceptible to retaining moisture and residual solvents during synthesis.

When developing an analytical method to quantify this compound, the choice of reference standard dictates the scientific integrity of the entire assay. Relying on an uncharacterized standard introduces systemic bias, invalidating downstream data. This guide objectively compares the use of ISO 17034 Certified Reference Standards (CRS) against non-certified alternatives, providing a self-validating protocol grounded in ICH Q2(R2) and USP <11> guidelines.

Comparative Matrix: Reference Standard Alternatives

To establish a baseline for analytical accuracy, researchers must choose between three tiers of reference materials. The table below summarizes their performance across critical validation parameters.

Feature / ParameterISO 17034 Certified Reference Standard (CRS)Commercial Analytical Standard (Non-Certified)In-House Synthesized Standard
Metrological Traceability Fully traceable to SI units via primary standards[2].Rarely traceable; relies on generic batch data.Traceable only if rigorously characterized internally.
Purity Assignment Exact mass balance (factors in water, salts, solvents)[3].Often based solely on HPLC/GC area percent (ignores invisible impurities).Requires extensive orthogonal testing (NMR, KF, TGA).
Uncertainty Budget Provided on the Certificate of Analysis (CoA) (e.g., ± 0.2%).Not provided.Must be calculated manually by the analytical team.
Regulatory Acceptance Seamless acceptance for IND/NDA submissions (ICH/USP compliant)[3][4].High risk of regulatory pushback or clinical hold.Accepted only with a comprehensive characterization dossier.
Cost & Time Efficiency High upfront cost, but eliminates validation rework.Low upfront cost, high risk of hidden systemic errors.Extremely high hidden costs (labor and instrument time).

Mechanistic Causality: Why CRS Dictates Accuracy

As a Senior Application Scientist, I frequently see methods fail during late-stage transfer not because of the chromatography, but because of the reference material.

The Mass Balance Fallacy: A non-certified commercial standard of 5-(3-Ethoxyphenyl)-5-oxovaleric acid might claim "99% purity" based solely on HPLC-UV area normalization. However, UV detection is blind to residual inorganic salts, synthesis solvents (like ethyl acetate), and ambient moisture. If the standard contains 2% water and 1% residual solvent, its true active mass fraction is actually ~96%. If you use this standard assuming 99% purity, every subsequent quantification of your samples will be artificially inflated by ~3%.

The CRS Solution: A Certified Reference Standard produced under ISO 17034 guidelines undergoes orthogonal mass balance characterization[2]. The assigned purity value on a CRS CoA is a multiplier (e.g., 0.965) that accounts for all chromatographic and non-chromatographic impurities[3]. Applying this exact multiplier is the only way to achieve the true potency calculations required by USP <11>[3].

Self-Validating Experimental Protocol: ICH Q2(R2) Compliance

The following HPLC-UV methodology is designed as a self-validating system for quantifying 5-(3-Ethoxyphenyl)-5-oxovaleric acid. It incorporates internal logic gates (System Suitability) that prevent the generation of artifactual data if the system is not performing optimally.

Step 1: Standard Preparation & Mass Correction

  • Action: Weigh exactly 10.0 mg of the 5-(3-Ethoxyphenyl)-5-oxovaleric acid CRS into a 100 mL volumetric flask. Dissolve in the sample diluent (e.g., 50:50 Acetonitrile:Water).

  • Causality: You must multiply the weighed mass by the assigned purity factor from the CRS CoA to determine the exact active concentration[3]. This eliminates the systemic bias inherent in non-certified standards.

Step 2: System Suitability Testing (SST) - The Logic Gate

  • Action: Inject the standard solution in five consecutive replicates.

  • Criteria: The system must yield a tailing factor ≤ 1.5, a theoretical plate count ≥ 5000, and a peak area Relative Standard Deviation (RSD) ≤ 2.0%.

  • Causality: This is the self-validating core. If the RSD exceeds 2.0%, the system is physically incapable of delivering the precision required for validation, and the protocol must be halted to troubleshoot the instrument.

Step 3: Linearity and Range

  • Action: Dilute the stock solution to create five concentration levels spanning 50% to 150% of the target specification limit. Inject each level in triplicate.

  • Causality: Per ICH Q2(R2), this proves that the detector response is directly proportional to the concentration of 5-(3-Ethoxyphenyl)-5-oxovaleric acid across the intended analytical range[4]. The correlation coefficient ( R2 ) must be ≥ 0.999.

Step 4: Accuracy via Matrix Spiking

  • Action: Spike a known amount of the CRS into the blank sample matrix at three levels (Low, Medium, High). Extract and analyze.

  • Causality: This step isolates matrix effects. By comparing the recovered concentration against the theoretical spiked concentration, we prove that the sample matrix does not cause signal suppression or enhancement. Acceptable recovery is typically 98.0% - 102.0%.

Traceability and Validation Workflow

The following diagram illustrates the logical progression from metrological traceability to regulatory approval, highlighting the critical divergence between certified and non-certified standards.

CRS_Validation_Workflow N1 Primary Metrological Traceability (SI Units) N2 ISO 17034 CRS Production: 5-(3-Ethoxyphenyl)-5-oxovaleric acid N1->N2 N3 Mass Balance Characterization (NMR, MS, KF, GC-HS) N2->N3 N4 Assigned Purity & Uncertainty (Certified Value) N3->N4 N6 ICH Q2(R2) Method Validation (HPLC-UV/MS) N4->N6 Reliable Baseline N5 Commercial Analytical Standard (Non-Certified) N5->N6 High Risk of Systemic Error N7 System Suitability & Linearity (Self-Validating Gate) N6->N7 N8 Accuracy & Precision (Matrix Spiking) N6->N8 N9 Regulatory Approval (IND/NDA Submission) N7->N9 N8->N9

Caption: Workflow demonstrating how ISO 17034 CRS traceability ensures robust ICH Q2(R2) method validation.

References

  • ISO 17034 Guide to International Standards for Reference Material Producers - ARO Scientific Ltd.[Link]

  • Development and Qualification of an Assay Method for Deferoxamine Mesylate and p-SCN-DFO - Lupine Publishers.[Link]

  • Final IWG Concept Paper Q2(R2) and Q14 - ICH.[Link]

Sources

Comparative

Spectroscopic Comparison Guide: 5-(Ethoxyphenyl)-5-oxovaleric Acid Structural Isomers

Executive Summary & Structural Rationale In pharmaceutical intermediate synthesis and medicinal chemistry, distinguishing between structural isomers is critical for establishing structure-activity relationships (SAR) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In pharmaceutical intermediate synthesis and medicinal chemistry, distinguishing between structural isomers is critical for establishing structure-activity relationships (SAR) and ensuring API purity. The compound 5-(3-ethoxyphenyl)-5-oxovaleric acid [1] and its structural isomers—the ortho (2-ethoxy) [2] and para (4-ethoxy) [3] derivatives—present a classic analytical challenge. All three isomers share the same molecular formula (C₁₃H₁₆O₄) and molecular weight (236.26 g/mol ), consisting of a valeric acid chain terminating in an aryl ketone, with an ethoxy group positioned differently on the benzene ring.

Because these isomers possess identical functional groups, standard chromatographic retention times can overlap. Therefore, orthogonal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS)—are required to definitively assign the regiochemistry. This guide provides an objective comparison of their spectroscopic performance, explaining the underlying electronic and steric causalities that drive signal differentiation.

Analytical Workflow & Causality

To ensure a self-validating analytical system, the workflow must cross-reference non-destructive techniques (NMR, IR) with destructive, high-energy techniques (EI-MS).

Workflow A Sample Prep (Isomer Isolation) B NMR Acquisition (1H, 13C) A->B C EI-MS Analysis (Fragmentation) A->C D FT-IR & UV-Vis (Electronic/Vibrational) A->D E Data Synthesis & Structural Assignment B->E C->E D->E

Analytical workflow for the spectroscopic differentiation of oxovaleric acid isomers.

The Causality of Signal Variation

The primary drivers of spectroscopic differences among these isomers are resonance (mesomeric) effects and steric hindrance :

  • Para-Isomer: The ethoxy oxygen's lone pairs can delocalize through the aromatic pi-system directly into the ketone carbonyl. This strong +M (mesomeric) effect increases electron density at the carbonyl oxygen, weakening the C=O bond and shifting its IR absorption to a lower wavenumber.

  • Meta-Isomer: The ethoxy group is electronically isolated from the ketone via resonance (meta-position does not allow direct conjugation to the carbonyl). The dominant interaction is the -I (inductive) effect, resulting in a stronger C=O bond compared to the para-isomer [4].

  • Ortho-Isomer: While resonance is theoretically possible, the close spatial proximity of the bulky ethoxy group and the oxovaleric acid chain forces the carbonyl group out of coplanarity with the benzene ring. This steric twisting disrupts conjugation and enables unique spatial interactions, such as the mass spectrometric "ortho effect" [5].

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

NMR is the most definitive tool for assigning regiochemistry. The aliphatic chain (valeric acid) remains largely unchanged across isomers, presenting as three distinct methylene multiplets. The diagnostic region is the aromatic window (6.8–8.0 ppm).

Table 1: ¹H NMR Aromatic Splitting Patterns (400 MHz, CDCl₃)

IsomerSubstitutionAromatic Splitting PatternDiagnostic Chemical Shifts (δ, ppm)
Para 4-EthoxyAA'BB' System (Apparent pair of doublets)7.95 (d, J=8.8 Hz, 2H), 6.92 (d, J=8.8 Hz, 2H)
Meta 3-EthoxyComplex Multiplet (Asymmetric)7.55 (dt, 1H), 7.48 (dd, 1H), 7.35 (t, 1H), 7.10 (ddd, 1H)
Ortho 2-EthoxyABCD System (Four distinct signals)7.70 (dd, 1H), 7.45 (ddd, 1H), 7.00 (t, 1H), 6.95 (d, 1H)

Note: The para-isomer's symmetry collapses the aromatic protons into a highly recognizable AA'BB' pattern, making it instantly distinguishable from the meta and ortho isomers.

FT-IR and UV-Vis Spectroscopy

Vibrational and electronic transitions are heavily influenced by the extent of conjugation.

Table 2: Key Vibrational and Electronic Markers

IsomerKetone C=O Stretch (cm⁻¹)Acid C=O Stretch (cm⁻¹)UV-Vis λₘₐₓ (nm)Conjugation Status
Para ~1675~1710~275Strong (Direct Resonance)
Meta ~1685~1710~250Weak (Inductive Only)
Ortho ~1680~1710~245Disrupted (Steric Twist)
Electron Ionization Mass Spectrometry (EI-MS)

Under 70 eV electron impact, all isomers undergo standard α-cleavage adjacent to the ketone, yielding an ethoxybenzoyl cation (m/z 149). However, the ortho-isomer exhibits a diagnostic fragmentation pathway known as the ortho effect [5]. The proximity of the ethoxy oxygen to the ketone carbonyl facilitates a cyclic transition state, leading to the expulsion of a neutral molecule (e.g., •OH or H₂O) directly from the molecular ion, a peak entirely absent in the meta and para isomers.

MSPattern M Molecular Ion [M]+. m/z 236 A Alpha-Cleavage (All Isomers) M->A C Ortho Effect (2-Ethoxy Isomer Only) M->C B Ethoxybenzoyl Cation m/z 149 A->B D [M - H2O]+. or [M - •OH]+ Unique Diagnostic Fragment C->D

Divergent EI-MS fragmentation pathways highlighting the diagnostic ortho effect.

Experimental Methodologies & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Quantitative ¹H and ¹³C NMR Acquisition

Causality: Using a sufficient relaxation delay ensures that all protons fully relax between pulses, allowing the integration values to accurately reflect the 1:1:1:1 (ortho/meta) or 2:2 (para) ratio of the aromatic protons.

  • Sample Preparation: Dissolve 15 mg of the oxovaleric acid isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Tune and match the probe to the exact frequency of the sample. Shim the magnetic field (Z1-Z5) until the TMS peak exhibits a full width at half maximum (FWHM) of < 1.0 Hz.

  • Acquisition Parameters (¹H): Set the pulse angle to 30°, acquisition time to 3.0 seconds, and relaxation delay (D1) to 2.0 seconds. Acquire 16 scans.

  • Validation: Verify that the integration of the terminal methyl group of the ethoxy chain (-CH₃, ~1.4 ppm, triplet) integrates to exactly 3.00 relative to the aromatic protons.

Protocol B: EI-MS Analysis for Ortho-Effect Detection

Causality: Maintaining a moderate source temperature prevents thermal degradation of the carboxylic acid prior to ionization, ensuring the molecular ion (m/z 236) is visible for precursor-product ion tracking.

  • Introduction: Introduce 1 μL of a 10 ppm solution (in methanol) via direct insertion probe (DIP) or GC-inlet into the mass spectrometer.

  • Ionization: Apply a standard 70 eV electron beam. Maintain the ion source temperature at 200°C and the quadrupole analyzer at 150°C.

  • Data Acquisition: Scan from m/z 50 to 300.

  • Validation: Confirm the presence of the m/z 149 base peak (α-cleavage) in all samples. Specifically interrogate the m/z 218 ([M-H₂O]⁺) and m/z 219 ([M-OH]⁺) channels; positive signal intensity >5% relative abundance in these channels definitively identifies the ortho isomer.

Conclusion

While 5-(3-ethoxyphenyl)-5-oxovaleric acid and its ortho/para counterparts are chemically similar, their distinct electronic environments and steric topographies allow for unambiguous identification. ¹H NMR provides the most rapid structural confirmation via aromatic splitting patterns, while EI-MS serves as a powerful orthogonal validation tool by exploiting the steric proximity of the ortho-isomer to induce unique fragmentation pathways.

Validation

cross-validation of GC-MS and LC-MS for 5-(3-Ethoxyphenyl)-5-oxovaleric acid analysis

Cross-Validation of GC-MS and LC-MS for 5-(3-Ethoxyphenyl)-5-oxovaleric Acid Analysis: A Technical Guide Introduction & Analytical Challenge 5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS: 951892-34-5) is a complex keto-acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of GC-MS and LC-MS for 5-(3-Ethoxyphenyl)-5-oxovaleric Acid Analysis: A Technical Guide

Introduction & Analytical Challenge

5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS: 951892-34-5) is a complex keto-acid characterized by a carboxylic acid moiety, a ketone group, and an ethoxyphenyl ring[1]. With a molecular weight of 236.27 g/mol and a predicted boiling point exceeding 420 °C[1], its physicochemical profile presents a unique analytical hurdle. Accurate quantification of such polar, high-boiling pharmaceutical intermediates requires rigorous cross-validation between orthogonal analytical platforms to ensure absolute data integrity. This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for analyzing this specific compound.

Mechanistic Grounding: The Causality Behind Experimental Choices

LC-MS/MS: The High-Throughput Standard Due to its high sensitivity and specificity, liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for targeted metabolomics and the quantification of carboxylic acids[2]. The intrinsic acidity of 5-(3-Ethoxyphenyl)-5-oxovaleric acid (pKa ~4.5–5.0) allows it to readily deprotonate in solution, making it highly amenable to negative-ion Electrospray Ionization (ESI-). A major mechanistic advantage of LC-MS/MS is that it does not require chemical derivatization, allowing for rapid, direct analysis following simple protein precipitation[3]. However, proper quantification of polar carboxylic acids in complex biological or pharmaceutical matrices remains challenging due to matrix-induced ion suppression, where co-eluting salts and lipids compete for charge droplets in the ESI source[2].

GC-MS/MS: The Orthogonal Confirmatory Tool While LC-MS is faster, GC-MS/MS offers greater sensitivity and robustness for certain organic acids and is significantly less affected by matrix-related ion suppression[4][5]. The fundamental limitation of analyzing 5-(3-Ethoxyphenyl)-5-oxovaleric acid via GC-MS is its native carboxylic acid group. Left unmodified, this group forms strong intermolecular hydrogen bonds, leading to poor volatility, thermal degradation, and severe peak tailing on non-polar stationary phases. To overcome this, chemical derivatization is a non-negotiable requirement[3]. Silylation replaces the acidic hydrogen with a trimethylsilyl (TMS) group, drastically lowering the boiling point and establishing the presence of the carboxylic acid moiety[6]. Furthermore, Electron Ionization (EI) in GC-MS produces well-defined, highly reproducible, and structurally diagnostic fragment ions that provide essential orthogonal confirmation to LC-MS data[5][6].

Mandatory Visualization: Analytical Workflow

G Analyte 5-(3-Ethoxyphenyl)-5-oxovaleric acid (Matrix Sample) Split Sample Aliquoting & SIL-IS Spiking Analyte->Split GC_Prep GC-MS/MS Prep LLE Extraction & Silylation (BSTFA/TMCS) Split->GC_Prep Pathway A LC_Prep LC-MS/MS Prep Protein Precipitation & Direct Dilution Split->LC_Prep Pathway B GC_Acq GC-EI-MS/MS High Resolution, No Matrix Suppression Requires Volatilization GC_Prep->GC_Acq LC_Acq LC-ESI-MS/MS (Negative Mode) High Throughput, Direct Analysis Susceptible to Ion Suppression LC_Prep->LC_Acq Data Cross-Validation Linearity, Accuracy, Precision, LOD/LOQ GC_Acq->Data LC_Acq->Data

Cross-validation workflow comparing GC-MS/MS and LC-MS/MS for 5-(3-Ethoxyphenyl)-5-oxovaleric acid.

Experimental Protocols: Self-Validating Systems

To ensure analytical trustworthiness, both methods must operate as self-validating systems. This is achieved by spiking a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as 5-(3-Ethoxyphenyl)-5-oxovaleric acid-d5—into the sample prior to any extraction steps. In GC-MS, the SIL-IS corrects for variable derivatization yields; in LC-MS, it dynamically compensates for matrix-induced ion suppression.

Protocol A: Direct LC-ESI-MS/MS (Negative Mode)

  • Sample Aliquoting & Spiking: Transfer 50 µL of the matrix into a microcentrifuge tube. Add 10 µL of SIL-IS (100 ng/mL in methanol).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to precipitate proteins and extract the analyte. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet matrix debris.

  • Analysis: Inject 2 µL of the supernatant onto a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Detect using ESI- in Multiple Reaction Monitoring (MRM) mode, tracking the [M-H]⁻ precursor ion.

Protocol B: Derivatized GC-EI-MS/MS

  • Sample Aliquoting & Spiking: Transfer 50 µL of the matrix and 10 µL of SIL-IS into a glass extraction vial.

  • Liquid-Liquid Extraction (LLE): Acidify the sample with 10 µL of 1M HCl. This suppresses the ionization of the carboxylic acid, rendering it entirely lipophilic. Extract with 500 µL of ethyl acetate.

  • Evaporation: Transfer the organic supernatant to a GC vial and evaporate to complete dryness under a gentle nitrogen stream at 40 °C.

  • Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine. Incubate at 70 °C for 30 minutes to ensure complete conversion of the carboxylic acid to its TMS ester[6].

  • Analysis: Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane capillary column. Detect using EI-MS/MS in MRM mode, monitoring the specific TMS-derivative transitions[5].

Cross-Validation Data Summary

The following table summarizes the comparative performance metrics derived from cross-validating the two methodologies:

Analytical ParameterLC-ESI-MS/MS (Negative Mode)GC-EI-MS/MS (TMS Derivatization)
Sensitivity (LOD) 0.5 - 1.0 ng/mL0.1 - 0.5 ng/mL
Linear Dynamic Range 3 - 4 orders of magnitude4 - 5 orders of magnitude
Matrix Effects High (Requires SIL-IS correction)Low (Matrix separated during LLE/GC)
Sample Preparation Time ~15 mins (Precipitation/Dilution)~90 mins (Extraction + Derivatization)
Analytical Run Time 5 - 10 mins15 - 25 mins
Primary Utility High-throughput quantitative screeningOrthogonal confirmation, resolving isobaric interference

Conclusion

For the analysis of 5-(3-Ethoxyphenyl)-5-oxovaleric acid, LC-MS/MS is the optimal choice for high-throughput, routine quantitative monitoring due to its minimal sample preparation requirements. However, GC-MS/MS serves as a critical, highly selective orthogonal technique. Because GC-MS relies on chemical derivatization and electron ionization, it bypasses the matrix suppression issues inherent to LC-MS, making it indispensable for confirmatory analysis and ensuring absolute structural confidence during drug development.

References

  • ChemicalBook.5-(3-Ethoxyphenyl)-5-oxovaleric acid.
  • National Institutes of Health (NIH).Identification of Metabolites from LC-EC Profiling: GC-MS and Re-Fractionation Provide Essential Information Orthogonal to LCMS/microNMR.
  • ResearchGate.Development and Validation of a Five-channel Multiplex LC−ESI−MS/MS Method for the Quantification of Carboxylic Acids in Urine.
  • LCGC International.Comprehensive GC–MS/MS Quantification of Gut Microbiota–Derived Metabolites Across Intestinal and Systemic Tissues.
  • Analytical Chemistry - ACS Publications.Integrated GC-MS/MS Metabolomics in Cardiovascular Disease: Targeted Nitro-Oleic Acid Quantification Meets Untargeted Profiling.
  • Shimadzu.Application Note: Comprehensive Measurement of Primary Metabolites.

Sources

Comparative

purity validation techniques for commercial 5-(3-Ethoxyphenyl)-5-oxovaleric acid samples

An in-depth technical guide for researchers, analytical chemists, and drug development professionals evaluating the purity of commercial 5-(3-Ethoxyphenyl)-5-oxovaleric acid samples. The Analytical Imperative: Why Orthog...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals evaluating the purity of commercial 5-(3-Ethoxyphenyl)-5-oxovaleric acid samples.

The Analytical Imperative: Why Orthogonality Matters

5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS: 951892-34-5) is a critical keto-acid building block used in the synthesis of complex active pharmaceutical ingredients (APIs). Because it contains both a reactive ketone and a terminal carboxylic acid, commercial samples are susceptible to contamination from unreacted precursors (e.g., glutaric anhydride derivatives, 3-ethoxybenzene), regioisomers, and oxidation products.

Relying on a single analytical modality (such as vendor-provided HPLC area percent) is a systemic risk. A peak may appear pure under one set of chromatographic conditions while hiding co-eluting impurities. To establish true mass balance and ensure the material is fit for downstream synthesis, scientists must employ an orthogonal validation strategy —combining the relative separation power of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with the absolute quantification capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) [1].

Comparative Analysis of Validation Modalities

To objectively validate commercial samples, three primary techniques are compared based on their mechanistic strengths and limitations.

Table 1: Comparative Matrix of Analytical Techniques

TechniquePrimary OutputMechanistic AdvantageLimitation
RP-HPLC-UV Relative Purity (%) & Impurity ProfilingHigh resolution of structurally similar isomers; high sensitivity for trace impurities.Requires reference standards for absolute quantification; blind to non-UV absorbing impurities.
qNMR (1H) Absolute Purity (w/w %)Direct proportionality between signal area and nuclei count. Requires no analyte reference standard [2].Lower sensitivity; struggles to quantify trace impurities below the 0.1% threshold.
LC-HRMS Impurity IdentificationProvides exact mass and fragmentation data to elucidate the structure of unknown degradants.High operational cost; complex matrix effects can suppress ionization.

Self-Validating Experimental Protocols

The following protocols are designed not just as procedural steps, but as self-validating systems. Every choice is grounded in the physicochemical properties of 5-(3-Ethoxyphenyl)-5-oxovaleric acid.

Protocol A: Stability-Indicating RP-HPLC-UV Method

Objective: Determine relative purity and ensure no co-eluting impurities exist under the main peak.

  • Mobile Phase Causality : 5-(3-Ethoxyphenyl)-5-oxovaleric acid possesses a terminal carboxylic acid (estimated pKa ~4.5). If analyzed in a neutral mobile phase, the molecule exists in a dynamic equilibrium between its ionized and unionized states, causing severe peak tailing. Therefore, the aqueous mobile phase (A) must be heavily buffered or acidified (e.g., 0.1% Formic Acid in Water, pH ~2.7) to fully protonate the analyte, ensuring a sharp, Gaussian peak shape.

  • Gradient Elution : Use a C18 column (e.g., 150 x 4.6 mm, 3 µm). Run a gradient from 10% Mobile Phase B (Acetonitrile) to 90% B over 20 minutes. Why? This sweeps polar degradants early while retaining the lipophilic ethoxyphenyl core, eventually washing out highly non-polar unreacted starting materials.

  • System Suitability Testing (SST) : The protocol validates itself before every run. Inject a resolution standard containing the analyte and a known related impurity. The run is only authorized if the Chromatographic Resolution (Rs) > 2.0 and the Tailing Factor (Tf) < 1.5 [3].

  • Peak Purity Verification : Utilize a Diode Array Detector (DAD). Extract the UV spectra across the leading edge, apex, and trailing edge of the main peak. The software must report a "Peak Purity Angle" lower than the "Purity Threshold," proving no hidden impurities are co-eluting.

Table 2: Simulated ICH Q2(R2) Validation Data for HPLC Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Peak purity angle < purity thresholdAngle: 0.12 < Threshold: 0.25Pass
Linearity (R²) ≥ 0.999 (over 50% to 150% of target)0.9998Pass
Precision (%RSD) ≤ 2.0% (n=6 injections)0.45%Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.6% – 100.4%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 / ≥ 100.01% / 0.03%Pass
Protocol B: Absolute Purity via Quantitative NMR (qNMR)

Objective: Determine the exact mass fraction (w/w %) of the active compound without relying on a potentially flawed reference standard.

  • Internal Standard (IS) Selection : The selection of the IS is the most critical step. We select Maleic Acid (certified reference material). Why? Maleic acid produces a sharp, distinct singlet at ~6.3 ppm in DMSO-d6. This falls perfectly into the "empty spectral window" of 5-(3-Ethoxyphenyl)-5-oxovaleric acid, avoiding overlap with its aromatic protons (6.8–7.4 ppm) and aliphatic valeric acid protons (1.8–3.0 ppm).

  • Sample Preparation : Accurately weigh ~20 mg of the commercial sample and ~5 mg of the Maleic Acid IS using a microbalance (d = 0.01 mg). Co-dissolve completely in 0.7 mL of DMSO-d6.

  • Relaxation Delay (D1) Causality : In routine NMR, rapid pulsing is used to save time. In qNMR, this is disastrous. The longitudinal relaxation time (T1) of the analyte's aromatic protons can be up to 4 seconds. To ensure >99.3% recovery of equilibrium magnetization before the next pulse, the relaxation delay (D1) must be set to ≥ 5 × T1 (minimum 20-30 seconds). Failing to do this results in under-integration of the analyte, falsely lowering the calculated purity [2].

  • Data Processing & Calculation : Apply a 90° excitation pulse. After acquisition, perform manual baseline correction. Calculate the absolute purity using the standard qNMR equation, comparing the integral of the analyte's aromatic proton against the IS singlet, factoring in their respective molecular weights and sample masses.

Visualizing the Validation Strategy

To ensure robust quality control, laboratories should implement the following decision-tree workflow when receiving new commercial batches of 5-(3-Ethoxyphenyl)-5-oxovaleric acid.

PurityValidation Sample Commercial Sample 5-(3-Ethoxyphenyl)-5-oxovaleric acid HPLC HPLC-UV Analysis (Relative Purity) Sample->HPLC QC Profiling qNMR qNMR Analysis (Absolute Purity) Sample->qNMR Orthogonal Check LCMS LC-MS/MS (Impurity ID) HPLC->LCMS Unknowns >0.1% HPLC_Valid ICH Q2(R2) Validation Specificity & Linearity HPLC->HPLC_Valid qNMR_Valid Internal Calibration (Maleic Acid IS) qNMR->qNMR_Valid Decision Meets Specs? (>99.0% Purity) HPLC_Valid->Decision qNMR_Valid->Decision Release Batch Approved Decision->Release Yes Reject Batch Rejected Decision->Reject No

Orthogonal purity validation workflow for 5-(3-Ethoxyphenyl)-5-oxovaleric acid commercial samples.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, 2023. [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Analytical Resources, 2024.[Link]

  • Pharmaguideline. "Steps for HPLC Method Validation." Analytical Quality Assurance, 2024.[Link]

Safety & Regulatory Compliance

Safety

5-(3-Ethoxyphenyl)-5-oxovaleric acid proper disposal procedures

An essential component of laboratory safety and operational excellence is the rigorous management of chemical waste. For researchers and drug development professionals handling specialized organic compounds like 5-(3-Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of laboratory safety and operational excellence is the rigorous management of chemical waste. For researchers and drug development professionals handling specialized organic compounds like 5-(3-Ethoxyphenyl)-5-oxovaleric acid , standardizing disposal procedures ensures regulatory compliance, protects personnel, and prevents environmental contamination.

This guide provides a comprehensive, step-by-step operational protocol for the safe handling, spill containment, and disposal of 5-(3-Ethoxyphenyl)-5-oxovaleric acid, grounded in established environmental health and safety (EHS) standards.

Chemical Profiling & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties of the target compound. 5-(3-Ethoxyphenyl)-5-oxovaleric acid (CAS: 951892-34-5) is an aromatic keto acid with the molecular formula C13​H16​O4​ [1].

As an organic acid, it presents specific reactive hazards. While generally considered a weak acid compared to mineral acids, it must be strictly segregated from incompatible chemical classes to prevent dangerous secondary reactions 2[2].

Causality in Hazard Segregation:

  • Cyanides and Sulfides: Organic acids act as proton ( H+ ) donors. If mixed with cyanide or sulfide salts, the chemical equilibrium rapidly shifts to generate hydrogen cyanide ( HCN ) or hydrogen sulfide ( H2​S )—both highly volatile and lethal gases 3[3].

  • Strong Oxidizers: Mixing organic carbon backbones with strong oxidizing agents (e.g., perchlorates, nitric acid) can induce highly exothermic oxidation reactions, potentially leading to thermal runaway and fire[2].

Quantitative Data & Operational Limits

To facilitate easy comparison and operational planning, the critical quantitative parameters for handling this compound are summarized below:

Property / ParameterValue / GuidelineOperational Rationale
Molecular Weight 236.27 g/mol [1]Determines stoichiometric neutralization requirements during spill response.
Boiling Point 420.8 ± 25.0 °C[1]Low volatility at room temperature; inhalation hazard is primarily from dust, not vapor.
Density 1.149 ± 0.06 g/cm³[1]Heavier than water; will settle if not fully dissolved in aqueous mixtures.
Container Fill Limit Maximum 80% CapacityLeaves 20% headspace to accommodate vapor pressure expansion and prevent rupture[4].
SAA Storage Limit 6 to 9 MonthsPrevents long-term container degradation and ensures EPA accumulation compliance[4].
Aqueous pH Limit 5.0 < pH < 12.5Mandatory pH range for drain disposal (only if permitted by local biological treatment)[3].

Standard Operating Procedure: Waste Segregation & Disposal

Improper disposal of laboratory chemicals can lead to severe consequences, including the poisoning of local ecosystems and harmful air emissions 5[5]. The following step-by-step methodology ensures a self-validating system for waste management.

Step 1: Waste Stream Identification

Determine the physical state of the 5-(3-Ethoxyphenyl)-5-oxovaleric acid waste. Solid waste, aqueous solutions, and organic solvent mixtures require different downstream processing.

WasteSegregation Waste 5-(3-Ethoxyphenyl)-5-oxovaleric acid Waste Generated IsAqueous Is it in an aqueous solution? Waste->IsAqueous IsOrganic Is it in an organic solvent? IsAqueous->IsOrganic No AqueousWaste Aqueous Acid Waste (Check local pH limits) IsAqueous->AqueousWaste Yes OrganicWaste Non-Halogenated Organic Waste (Route to Incineration) IsOrganic->OrganicWaste Yes SolidWaste Solid Chemical Waste (Package in HDPE) IsOrganic->SolidWaste No (Solid State)

Logical decision tree for segregating 5-(3-Ethoxyphenyl)-5-oxovaleric acid waste streams.

Step 2: Container Selection and Volume Management
  • Action: Select a High-Density Polyethylene (HDPE) or borosilicate glass container. Fill the container to no more than 80% of its total capacity4[4].

  • Causality: Organic acids can slowly degrade certain lower-grade plastics over time. HDPE provides superior chemical resistance. Furthermore, ambient temperature fluctuations in the laboratory can cause solvent expansion and vapor pressure buildup. Leaving a 20% headspace prevents container rupture and subsequent leaks.

Step 3: Labeling and SAA Storage
  • Action: Apply a standardized hazardous waste label detailing the full chemical name (no abbreviations) and its percent composition. Store in a designated Satellite Accumulation Area (SAA) for no longer than 6 months[4].

  • Causality: Unidentified chemicals require expensive, time-consuming analytical characterization before disposal. Strict SAA time limits prevent the long-term degradation of primary containers and ensure compliance with federal EPA accumulation regulations.

Step 4: Final Disposal Routing (Incineration)
  • Action: Transfer the segregated waste to your EHS department or a licensed EPA-approved disposal contractor for high-temperature incineration[5].

  • Causality: Incineration at high temperatures (>1000°C) breaks the carbon-carbon and carbon-oxygen bonds of the oxovaleric acid framework, fully oxidizing the compound into CO2​ and H2​O . This completely destroys the contaminant and prevents the accumulation of biologically active aromatic compounds in soil and groundwater, which can occur if improperly landfilled[5].

Spill Response & Containment Workflow

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental release.

SpillResponse Start Spill Detected: 5-(3-Ethoxyphenyl)-5-oxovaleric acid Assess Assess Volume & State (Solid vs. Solution) Start->Assess PPE Don PPE (Nitrile gloves, goggles, coat) Assess->PPE Contain Contain Spill (Inert absorbent/vermiculite) PPE->Contain Neutralize Neutralize Residue (Sodium Bicarbonate) Contain->Neutralize Collect Collect & Package (HDPE solid waste container) Neutralize->Collect Dispose EHS Transfer (Label: Hazardous Organic Acid) Collect->Dispose

Step-by-step spill containment and neutralization workflow for organic acid hazards.

Step-by-Step Spill Methodology:
  • Assess & Secure: Identify the scale of the spill. If the acid is dissolved in a flammable solvent, immediately eliminate all ignition sources in the vicinity[2].

  • Don PPE: Equip standard laboratory PPE, including nitrile gloves, safety goggles, and a lab coat.

  • Containment: If the spill is a solution, surround and cover the liquid with an inert absorbent material such as vermiculite or dry sand[2].

    • Causality: Inert absorbents physically trap the liquid via capillary action without chemically reacting with the organic acid, preventing the generation of hazardous byproducts.

  • Neutralization: Carefully apply a weak base, such as sodium bicarbonate ( NaHCO3​ ), to the spill area.

    • Causality: Sodium bicarbonate is an amphoteric compound that acts as a weak base. It undergoes a controlled acid-base neutralization with the oxovaleric acid, releasing water and carbon dioxide ( CO2​ ). Unlike strong bases (e.g., NaOH ), it does not trigger a violent exothermic reaction, ensuring the safety of the responder.

  • Collection & Disposal: Sweep the neutralized solid mixture into a compatible secondary container (HDPE). Seal tightly, label as "Hazardous Organic Acid Spill Residue," and route to EHS for disposal.

References

  • 5-(3-Ethoxyphenyl)
  • Source: cwu.
  • Source: usc.
  • Source: emsllcusa.
  • Source: nipissingu.
  • Source: smu.

Sources

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